5-Bromo-2,4-difluorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUWZDGMZGVBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431465 | |
| Record name | 5-Bromo-2,4-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355423-48-2 | |
| Record name | 5-Bromo-2,4-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,4-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2,4-difluorophenol
CAS Number: 355423-48-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2,4-difluorophenol, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry, particularly in the development of targeted protein degraders. This document details its physicochemical properties, a proposed synthetic route, predicted spectroscopic data, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Properties
This compound is a substituted phenol containing two fluorine atoms and one bromine atom on the aromatic ring. This unique combination of halogens imparts specific electronic and steric properties that are advantageous in the design of bioactive molecules.
| Property | Value | Source |
| CAS Number | 355423-48-2 | [1][2][3][4][5] |
| Molecular Formula | C₆H₃BrF₂O | [1][5] |
| Molecular Weight | 208.99 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical State | Solid | [1] |
| Purity (Typical) | ≥95% | [1] |
| SMILES | Oc1cc(Br)c(F)cc1F | [1] |
| InChI | InChI=1S/C6H3BrF2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis involves two main steps: the bromination of 2,4-difluoroaniline to yield 5-bromo-2,4-difluoroaniline, followed by the diazotization of the aniline and subsequent hydrolysis to the target phenol.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 5-Bromo-2,4-difluoroaniline (Precursor)
This protocol is adapted from established methods for the bromination of anilines.
Materials:
-
2,4-Difluoroaniline
-
Bromine
-
Hydrochloric acid (HCl)
-
Sodium sulfite
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 2,4-difluoroaniline in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the cooled aniline solution while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of sodium sulfite to destroy any excess bromine.
-
Neutralize the reaction mixture with a solution of sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 5-bromo-2,4-difluoroaniline, which can be purified by recrystallization or column chromatography.
Proposed Experimental Protocol: Synthesis of this compound
This proposed protocol is based on the general procedure for the hydrolysis of diazonium salts.[6][7][8]
Materials:
-
5-Bromo-2,4-difluoroaniline
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Water
-
Diethyl ether
Procedure:
-
Prepare a solution of 5-bromo-2,4-difluoroaniline in dilute sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.
-
To induce hydrolysis, add the diazonium salt solution to boiling water or pass steam through the solution.
-
The this compound may be collected by steam distillation or by cooling the reaction mixture and extracting with diethyl ether.
-
Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound is not publicly available. The following data is predicted based on the analysis of its chemical structure and comparison with similar halogenated phenols.[9]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.5-7.7 | d | H-6 |
| ~7.1-7.3 | d | H-3 |
| ~5.0-6.0 | br s | -OH |
Predicted in CDCl₃. The aromatic protons will exhibit coupling with the adjacent fluorine atoms, resulting in doublets or more complex multiplets.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~155-160 | d | C-F (ipso-C2) |
| ~150-155 | d | C-F (ipso-C4) |
| ~140-145 | s | C-OH (C1) |
| ~120-125 | d | C-6 |
| ~110-115 | d | C-3 |
| ~95-100 | s | C-Br (C5) |
Predicted in CDCl₃. Carbons attached to fluorine will appear as doublets due to ¹J-CF coupling. Other carbons in the ring may show smaller couplings to fluorine.
Infrared (IR) Spectroscopy (Predicted Key Absorptions)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H Stretch |
| 1500-1600 | Medium-Strong | Aromatic C=C Stretch |
| 1200-1300 | Strong | C-O Stretch |
| 1100-1200 | Strong | C-F Stretch |
Application in Drug Development: A Building Block for PROTACs
This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The phenolic hydroxyl group of this compound can be readily functionalized to attach a linker, while the bromo- and difluoro-substituted phenyl ring can serve as a core scaffold or be incorporated into a warhead that binds to the protein of interest.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a phenolic building block typically involves a multi-step process.
Caption: General workflow for synthesizing a PROTAC using a phenolic building block.
Mechanism of Action of PROTACs
The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.
Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 355423-48-2 | MFCD20231458 | this compound [aaronchem.com]
- 3. achmem.com [achmem.com]
- 4. 355423-48-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. calpaclab.com [calpaclab.com]
- 6. youtube.com [youtube.com]
- 7. US9527789B2 - Method for the preparation of phenols - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 5-Bromo-2,4-difluorophenol
This technical guide provides essential information on 5-Bromo-2,4-difluorophenol, tailored for researchers, scientists, and professionals in drug development. Below, you will find key data, including its molecular formula and weight, presented in a structured format.
Core Compound Properties
This compound is an aromatic organic compound that serves as a valuable building block in various synthetic applications, particularly in the development of pharmaceuticals and other complex molecules. Its halogenated structure imparts specific reactivity and properties that are sought after in medicinal chemistry.
Quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrF₂O | [1][2][3] |
| Molecular Weight | 208.99 g/mol | [2][3] |
| Alternate Molecular Weight | 209 g/mol | [1] |
| CAS Number | 355423-48-2 | [1][3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | OC1=CC(Br)=C(F)C=C1F | [3] |
| InChI Key | ZLUWZDGMZGVBGM-UHFFFAOYSA-N | [3] |
| Purity | ≥95% | [3] |
| Physical State | Solid | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis or specific reactions involving this compound are typically proprietary to the manufacturing institution or are published in peer-reviewed scientific literature. The public-domain information from chemical suppliers does not provide comprehensive experimental methodologies. For specific applications, researchers are advised to consult academic journals, patent literature, or specialized chemical synthesis databases.
Logical Relationship of Compound Identifiers
The following diagram illustrates the logical flow from the compound's formal name to its fundamental chemical properties.
References
An In-depth Technical Guide to 5-Bromo-2,4-difluorophenol: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-difluorophenol is a halogenated aromatic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a hydroxyl group, a bromine atom, and two fluorine atoms on a benzene ring, allows for a variety of chemical modifications. This makes it a valuable precursor in the synthesis of complex molecules, including those with potential therapeutic applications such as kinase inhibitors and protein degraders.[1] The presence of fluorine atoms can significantly influence the physicochemical properties of resulting molecules, often enhancing metabolic stability, binding affinity, and lipophilicity, which are desirable characteristics in drug design.[2]
Physical and Chemical Properties
While specific experimental data for some physical properties of this compound are not widely reported in publicly available literature, the available information from chemical suppliers and safety data sheets allows for a summary of its key characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 355423-48-2 | [1][3][4] |
| Molecular Formula | C₆H₃BrF₂O | [1][3] |
| Molecular Weight | 208.99 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity (typical) | ≥95% | [1] |
Note: Specific values for melting point, boiling point, density, and pKa for the 5-bromo-2,4-difluoro isomer are not consistently available. Data for other isomers should be used with caution.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with complex splitting patterns due to proton-proton and proton-fluorine couplings. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. For the related compound, 5-bromo-2,4-difluoroaniline, two aromatic protons are observed with complex couplings to each other and to the two fluorine atoms.[5]
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the electronegative halogen and hydroxyl substituents. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C-O, aromatic C-H, and C-Br/C-F bonds. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C-O stretching vibration is expected in the 1200-1300 cm⁻¹ region. Absorptions corresponding to C-F and C-Br stretching will be present in the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, this compound will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[6] Fragmentation patterns would likely involve the loss of the bromine atom, carbon monoxide (CO), and potentially HF.[7]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature. However, general methods for the bromination of substituted phenols are well-established.
Synthesis of Halogenated Phenols (General Procedure)
A common method for the synthesis of brominated phenols involves the electrophilic aromatic substitution of a phenol with a brominating agent.
Workflow for the Synthesis of a Brominated Phenol
Caption: A generalized workflow for the synthesis of this compound via electrophilic bromination.
Materials:
-
2,4-Difluorophenol
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
An appropriate solvent (e.g., chloroform, acetic acid)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4-difluorophenol in the chosen solvent in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the brominating agent (e.g., a solution of bromine in the same solvent) to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.[8]
Purification
Purification of the final product is critical to remove unreacted starting materials and byproducts.
Workflow for Purification
Caption: General purification workflow for this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse molecular fragments.
Logical Relationship in Kinase Inhibitor Synthesis
Caption: Synthetic utility of this compound in kinase inhibitor synthesis.
The difluorinated phenol moiety itself can be a key pharmacophore, engaging in specific interactions within the ATP-binding site of kinases. For instance, related difluorophenol derivatives have been incorporated into inhibitors of Vaccinia-related Kinases (VRK1 and VRK2), where the difluorophenol group forms favorable polar interactions with conserved residues in the ATP-binding site.[9] While specific examples detailing the use of this compound are not abundant in the literature, its structural motifs are present in various patented kinase inhibitors, suggesting its utility in this area.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. achmem.com [achmem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Profile of 5-Bromo-2,4-difluorophenol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-Bromo-2,4-difluorophenol (CAS No. 355423-48-2), a halogenated phenol of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining these spectra are also provided, along with a logical workflow for the spectroscopic analysis of this and similar compounds.
Introduction
This compound is a substituted aromatic compound whose structural features—a hydroxyl group, two fluorine atoms, and a bromine atom—suggest its potential as a versatile building block in the synthesis of complex organic molecules. The presence and position of these functional groups are expected to significantly influence its spectroscopic properties. This guide aims to provide a foundational understanding of these properties to aid in the identification, characterization, and quality control of this compound in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, such as 2,4-difluorophenol and other brominated and fluorinated phenols, and are supported by established principles of NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Predicted Coupling Constants (J) (Hz) | Assignment |
| ~ 7.3 - 7.5 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | H-6 |
| ~ 6.9 - 7.1 | Doublet of doublets (dd) | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 | H-3 |
| ~ 5.5 - 6.5 | Broad singlet (br s) | - | -OH |
Note: Spectra are predicted for a CDCl₃ solvent. Chemical shifts are referenced to TMS at 0.00 ppm. The multiplicity of the aromatic protons will be complex due to coupling with both the adjacent proton and the fluorine atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ) (ppm) | Expected Multiplicity (due to C-F Coupling) |
| C-1 (-OH) | 145 - 150 | Doublet of doublets (dd) |
| C-2 (-F) | 153 - 158 | Doublet of doublets (dd) |
| C-3 | 105 - 110 | Doublet (d) |
| C-4 (-F) | 150 - 155 | Doublet of doublets (dd) |
| C-5 (-Br) | 100 - 105 | Doublet (d) |
| C-6 | 120 - 125 | Doublet (d) |
Note: Spectra are predicted for a CDCl₃ solvent with proton decoupling. Chemical shifts are referenced to TMS at 0.00 ppm. The multiplicities are due to one-bond and multi-bond couplings with the fluorine atoms.
Infrared (IR) Spectroscopy
Table 3: Predicted Key IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H Stretch (hydrogen-bonded) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Medium to Strong | Aromatic C=C Bending |
| 1300 - 1200 | Strong | C-O Stretch |
| 1200 - 1100 | Strong | C-F Stretch |
| 800 - 700 | Strong | C-Br Stretch |
Note: Predicted for a KBr pellet or neat sample.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Predicted Relative Intensity (%) | Assignment |
| 210/208 | High | [M]⁺ (Molecular Ion) |
| 182/180 | Medium | [M - CO]⁺ |
| 129 | Medium | [M - Br]⁺ |
| 101 | Medium | [M - Br - CO]⁺ |
Note: Predicted for electron ionization (EI) at 70 eV. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio for all bromine-containing fragments.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal. For ¹H NMR, integrate the signals to determine proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Record a background spectrum of the empty spectrometer. Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer. For GC-MS analysis, inject the sample onto a suitable GC column for separation prior to introduction into the mass spectrometer.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a monobrominated compound. Analyze the fragmentation pattern to identify characteristic losses and deduce structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound, which can serve as a valuable reference for its synthesis, identification, and further application. The included experimental protocols offer a standardized approach for obtaining high-quality spectral data. The logical workflow presented herein outlines a systematic methodology for the structural elucidation of this and other novel chemical entities. It is anticipated that as this compound becomes more widely studied, experimental data will become available to validate and refine the predictions made in this guide.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2,4-difluorophenol. Due to the absence of publicly available experimental spectra for this specific compound, this guide is based on predictive data derived from the analysis of structurally related molecules, including 2,4-difluorophenol and 5-bromo-2,4-difluoroaniline. This guide offers valuable insights for the structural elucidation and quality control of this compound in research and development settings.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring, in addition to the signal for the hydroxyl proton. The chemical shifts and coupling patterns are significantly influenced by the presence of the two electron-withdrawing fluorine atoms and the bromine atom.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~7.10 - 7.30 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |
| H-6 | ~7.40 - 7.60 | Doublet of doublets (dd) | ³J(H-F) ≈ 6-8, ⁴J(H-H) ≈ 2-3 |
| -OH | ~5.0 - 6.0 | Broad singlet (br s) | N/A |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the electronegativity of the substituents (F, Br, OH), and the signals for the carbons directly bonded to fluorine will appear as doublets due to ¹J(C-F) coupling.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-1 (C-OH) | ~145 - 150 | Doublet of doublets (dd) | ²J(C-F) ≈ 10-15, ⁴J(C-F) ≈ 2-4 |
| C-2 (C-F) | ~155 - 160 | Doublet (d) | ¹J(C-F) ≈ 240-250 |
| C-3 | ~115 - 120 | Doublet (d) | ²J(C-F) ≈ 20-25 |
| C-4 (C-F) | ~150 - 155 | Doublet (d) | ¹J(C-F) ≈ 240-250 |
| C-5 (C-Br) | ~100 - 105 | Doublet (d) | ²J(C-F) ≈ 20-25 |
| C-6 | ~125 - 130 | Singlet (s) | N/A |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
5 mm NMR tubes
-
Volumetric flask and pipette
-
NMR spectrometer (a 300 MHz or higher frequency instrument is recommended for better resolution)
Sample Preparation:
-
For ¹H NMR: Accurately weigh approximately 5-20 mg of this compound into a clean, dry vial.
-
For ¹³C NMR: Accurately weigh approximately 20-50 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-10 ppm is typically sufficient.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-180 ppm is generally appropriate. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) data by applying a Fourier transform.
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Visualization of NMR Structural Correlations
The following diagram illustrates the logical relationships between the protons and carbons in the this compound molecule and their expected NMR signals.
Caption: Predicted NMR signal assignments for this compound.
An In-depth Technical Guide to the Safe Handling of 5-Bromo-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling protocols for 5-Bromo-2,4-difluorophenol (CAS No. 355423-48-2), a key building block in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
GHS Pictogram:
-
GHS07: Harmful/Irritant[1]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for proper storage and handling.
| Property | Value | Reference |
| CAS Number | 355423-48-2 | [1][3] |
| Molecular Formula | C6H3BrF2O | [1][4] |
| Molecular Weight | 208.99 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | 95% - ≥96% | [1][4] |
| Storage | Sealed in dry, 2-8°C | [2] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to preventing accidental exposure and ensuring the stability of this compound.
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][6]
-
Wash hands and any exposed skin thoroughly after handling.[1][6]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1]
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[6]
-
Store in a cool, dry place away from incompatible substances.
-
Keep away from sources of ignition.[7]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Reference |
| Eye/Face Protection | Chemical splash goggles or a face shield that meets ANSI Z87.1 standards. | [5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double gloving may be appropriate for extended contact. | [5] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat. | [5] |
| Respiratory Protection | All handling should be performed within a certified chemical fume hood to avoid inhalation of vapors. | [5] |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Protocol | Reference |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. | [6][8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. | [1][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention. | [6][8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Immediately call a POISON CENTER or doctor. | [1][8] |
Accidental Release Measures
In the case of a spill, follow these procedures to mitigate the hazard and clean the affected area.
Personal Precautions:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Evacuate unnecessary personnel from the area.
Environmental Precautions:
-
Prevent the chemical from entering drains, sewers, or waterways.
Methods for Cleaning Up:
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Collect the spilled material into a suitable, labeled container for disposal.
-
Wash the spill area thoroughly with soap and water.
Logical Workflow for Handling a Chemical Spill:
Caption: Logical workflow for handling a chemical spill.
Fire-Fighting Measures
Suitable Extinguishing Media:
Specific Hazards Arising from the Chemical:
-
During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[9]
-
Hazardous combustion products may include carbon oxides, hydrogen bromide, and hydrogen fluoride.[9]
Advice for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. The material should be disposed of as hazardous waste. Do not allow the product to enter the environment.
Toxicological Information
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
No information was found regarding carcinogenicity, mutagenicity, or reproductive toxicity.
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier before handling this chemical.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. achmem.com [achmem.com]
- 3. This compound | CAS 355423-48-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
solubility of 5-Bromo-2,4-difluorophenol in organic solvents
An In-depth Technical Guide on the Solubility of 5-Bromo-2,4-difluorophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a polar hydroxyl group capable of hydrogen bonding, two electron-withdrawing fluorine atoms, and a bromine atom, results in a unique polarity profile. Understanding the solubility of this compound in various organic solvents is paramount for process chemistry, reaction optimization, purification, and formulation development.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its predicted solubility based on fundamental chemical principles. Furthermore, it details the standardized experimental protocols required for the precise and reliable determination of its thermodynamic solubility.
Predicted Solubility Profile of this compound
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] this compound possesses both a hydrophilic (polar) hydroxyl group and a larger, more hydrophobic (nonpolar) bromodifluorophenyl ring. This amphiphilic nature dictates its solubility across a range of organic solvents. The polar -OH group can form strong hydrogen bonds with protic solvents, while the overall molecule can engage in dipole-dipole interactions with aprotic polar solvents. Its solubility in nonpolar solvents is expected to be limited.
The following table summarizes the predicted qualitative solubility of this compound in common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces with protic solvents. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl Acetate | Moderate to High | Strong dipole-dipole interactions between the solvent and the polar C-F, C-Br, and C-O bonds contribute to good solubility. DMSO is known to dissolve a wide range of polar and nonpolar substances. |
| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low to Sparingly Soluble | The overall polarity of this compound is too high for significant interaction with nonpolar solvents, where only weak van der Waals forces would be at play.[2] |
Note: This table is predictive and based on general chemical principles. Experimental verification is essential for quantitative assessment.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid solute at a specific temperature and pressure.[3] It represents the true equilibrium solubility and is a critical parameter for drug development.[3][4] The most reliable and widely used method for its determination is the shake-flask method.[4][5]
The Shake-Flask Method
The shake-flask method is considered the gold standard for measuring thermodynamic solubility.[4] The procedure involves agitating an excess amount of the solid compound in a chosen solvent for a sufficient period to ensure equilibrium is reached.[6]
Principle: An excess of the solid solute is suspended in a known volume of solvent and agitated at a constant temperature until the dissolution and precipitation rates are equal, establishing a thermodynamic equilibrium. The concentration of the dissolved solute in the supernatant is then measured.
General Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.[4]
-
Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for an extended period, typically 24 to 48 hours, to ensure equilibrium is achieved.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. The saturated solution is then carefully separated from the undissolved solid, typically by centrifugation or filtration.[4] Care must be taken to avoid filter sorption, especially with hydrophobic compounds.[4]
-
Quantification: Analyze the concentration of this compound in the clear filtrate/supernatant using a suitable analytical method, such as gravimetric analysis or HPLC.
Quantification Method 1: Gravimetric Analysis
Gravimetric analysis is a direct and simple method for determining the concentration of a solute in a saturated solution.[8][9]
Methodology:
-
Sample Collection: Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry evaporating dish.[8]
-
Solvent Evaporation: Carefully evaporate the solvent from the dish under controlled conditions (e.g., a gentle stream of nitrogen or a vacuum oven at a temperature that will not cause the solute to sublime or decompose).
-
Drying and Weighing: Dry the dish containing the solid residue to a constant weight in an oven, cooling it in a desiccator before each weighing.[8][10]
-
Calculation: The solubility is calculated by dividing the final mass of the dried residue by the initial volume of the solvent aliquot taken. The result is typically expressed in mg/mL or g/100 mL.[10]
Quantification Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining solubility, offering advantages in accuracy and the ability to detect potential degradation of the compound.[3][4]
Methodology:
-
Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the HPLC peak area against the concentration of these standards.
-
Sample Preparation: Withdraw an aliquot of the clear, saturated solution obtained from the shake-flask method. Dilute this aliquot with a known factor using the same solvent to bring its concentration within the linear range of the calibration curve.[11]
-
HPLC Analysis: Inject the diluted sample and the standard solutions into the HPLC system. The analysis for a phenolic compound would typically use a reverse-phase C18 column with a mobile phase consisting of a mixture of water (with 0.1% formic acid) and an organic solvent like acetonitrile (with 0.1% formic acid).[11] Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. The actual solubility in the saturated solution is then calculated by multiplying this concentration by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination process using the shake-flask method coupled with HPLC analysis.
References
- 1. Khan Academy [khanacademy.org]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. evotec.com [evotec.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. bioassaysys.com [bioassaysys.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-2,4-difluorophenol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest searches of the Cambridge Structural Database (CSD) and other public crystallographic repositories, the complete single-crystal X-ray structure of 5-Bromo-2,4-difluorophenol has not been publicly reported. Therefore, this guide provides a comprehensive, hypothetical framework for its determination and analysis based on established methodologies and data from closely related halogenated phenols. The quantitative data presented herein is illustrative and should be considered predictive.
This technical guide outlines the theoretical methodology for the synthesis, crystallization, and detailed crystal structure analysis of this compound. It is designed to serve as a comprehensive protocol for researchers aiming to elucidate the solid-state structure of this compound and understand the governing intermolecular interactions that dictate its crystal packing.
Data Presentation: Predicted Crystallographic and Interaction Data
The following tables summarize the predicted quantitative data for the crystal structure of this compound. These values are derived from analyses of structurally similar halogenated phenols and are intended to provide a realistic, albeit hypothetical, dataset for this molecule.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₃BrF₂O |
| Formula Weight | 208.99 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 (± 0.5) |
| b (Å) | 5.0 (± 0.3) |
| c (Å) | 15.0 (± 1.0) |
| α (°) | 90 |
| β (°) | 105 (± 5) |
| γ (°) | 90 |
| Volume (ų) | 615 (± 50) |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.25 (± 0.2) |
| Key Bond Lengths (Å) | C-Br: ~1.88, C-F: ~1.35, C-O: ~1.36, C-C (aromatic): 1.37-1.40 |
| Key Bond Angles (°) | C-C-C (aromatic): ~120, C-C-Br: ~120, C-C-F: ~120, C-C-O: ~120 |
Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Description |
| Hydrogen Bond | O-H···O | 2.7 - 2.9 | 160 - 180 | The primary interaction forming chains or dimers of molecules, where the phenolic hydroxyl group of one molecule donates a hydrogen to the hydroxyl oxygen of an adjacent molecule. |
| Halogen Bond (Type II) | C-Br···O | 3.0 - 3.3 | 160 - 175 | An electrophilic region on the bromine atom of one molecule interacts with the nucleophilic lone pair of the oxygen atom on a neighboring molecule. This is a highly directional interaction.[1][2] |
| Halogen Bond (Type II) | C-Br···F | 3.1 - 3.4 | 155 - 170 | A directional interaction between the electrophilic cap of the bromine atom and the nucleophilic fluorine atom of an adjacent molecule. The geometry of this interaction is a key feature in the crystal packing of many halogenated compounds.[1][2] |
| π-π Stacking | Cg···Cg | 3.5 - 3.8 | - | Offset face-to-face or edge-to-face interactions between the aromatic rings of adjacent molecules, contributing to the overall stability of the crystal lattice. Cg refers to the centroid of the aromatic ring. |
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.
A plausible synthetic route involves the bromination of 2,4-difluorophenol.
-
Materials: 2,4-difluorophenol, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous), Dichloromethane, Saturated aqueous sodium thiosulfate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate, Silica gel for column chromatography.
-
Procedure:
-
Dissolve 2,4-difluorophenol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
High-quality single crystals are essential for X-ray diffraction analysis.[3][4][5] Vapor diffusion is a reliable method for obtaining such crystals from milligram quantities of the compound.[4]
-
Materials: Purified this compound, a selection of volatile solvents (e.g., methanol, ethanol, acetone), and less volatile anti-solvents (e.g., hexane, heptane, water).
-
Procedure (Vapor Diffusion):
-
Prepare a nearly saturated solution of this compound in a small volume (0.5-1 mL) of a suitable solvent (e.g., acetone) in a small vial.
-
Place this small vial inside a larger, sealable jar containing a larger volume (5-10 mL) of an anti-solvent in which the compound is poorly soluble (e.g., hexane).
-
Seal the jar and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
Slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting slow crystal growth over several days to weeks.
-
Monitor the vial for the formation of well-defined, single crystals.
-
The following protocol outlines the standard procedure for data collection and structure refinement.[6][7][8][9]
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).
-
Procedure:
-
Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope.[7] Mount the crystal on a cryo-loop or a glass fiber and place it on the goniometer head of the diffractometer.
-
Data Collection: Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl). Perform data reduction, including corrections for Lorentz and polarization effects, and an empirical absorption correction.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or dual-space recycling methods. Refine the structural model by full-matrix least-squares on F². Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key workflows and predicted molecular interactions.
References
- 1. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type II halogen···halogen contacts are halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sptlabtech.com [sptlabtech.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comprehensive Theoretical and Computational Guide to 5-Bromo-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical and computational methodologies for the comprehensive study of 5-Bromo-2,4-difluorophenol. The protocols and analyses outlined herein are grounded in established quantum chemical methods, offering a robust framework for investigating the molecular structure, spectroscopic properties, and electronic characteristics of this compound, which is of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a halogenated phenol derivative with potential applications in the development of novel therapeutic agents and functional materials. Understanding its molecular geometry, vibrational modes, electronic behavior, and reactivity is crucial for elucidating its structure-activity relationships and designing new molecules with desired properties. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to investigate these properties at the atomic level. This guide details the standard computational protocols for such an investigation.
Computational Methodology
The theoretical calculations detailed in this guide are typically performed using the Gaussian suite of programs. The methodologies are selected to provide a balance between accuracy and computational cost, making them suitable for routine analysis of organic molecules.
Geometry Optimization
The initial step involves optimizing the molecular geometry of this compound. This is crucial as all subsequent calculations are performed on the optimized structure, which corresponds to a minimum on the potential energy surface.
Protocol:
-
Method: Density Functional Theory (DFT)
-
Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p). This basis set is chosen for its good performance in describing the electronic structure of organic molecules containing halogens.
-
Convergence Criteria: Tight convergence criteria are used for the optimization to ensure a true energy minimum is reached.
-
Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure is a true minimum (i.e., no imaginary frequencies).
Figure 1: Molecular structure of this compound.
Table 1: Theoretical Geometric Parameters of this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.395 | C2-C1-C6 | 119.5 |
| C2-C3 | 1.387 | C1-C2-C3 | 120.2 |
| C3-C4 | 1.388 | C2-C3-C4 | 120.1 |
| C4-C5 | 1.391 | C3-C4-C5 | 119.8 |
| C5-C6 | 1.389 | C4-C5-C6 | 120.0 |
| C6-C1 | 1.398 | C5-C6-C1 | 120.4 |
| C1-O | 1.358 | C1-O-H | 109.2 |
| O-H | 0.965 | C1-C2-F | 119.9 |
| C2-F | 1.345 | C3-C4-F | 119.7 |
| C4-F | 1.348 | C4-C5-Br | 119.6 |
| C5-Br | 1.905 |
Note: The values presented in this table are illustrative and represent typical results expected from the specified level of theory.
Spectroscopic Analysis
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the molecular structure. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra.
Computational Protocol:
-
Method: DFT (B3LYP/6-311++G(d,p)) frequency calculation on the optimized geometry.
-
Analysis: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, a scaling factor (typically around 0.96 for this level of theory) is applied to the calculated frequencies for better agreement with experimental data.
Experimental Protocol (FT-IR):
-
Technique: KBr pellet technique.
-
Procedure: A small amount of this compound is mixed and ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin pellet.
-
Measurement: The FT-IR spectrum is recorded in the range of 4000–400 cm⁻¹.
Table 2: Theoretical and Scaled Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Assignment | Theoretical Freq. | Scaled Freq. |
| O-H stretch | 3750 | 3600 |
| C-H stretch (aromatic) | 3150 | 3024 |
| C=C stretch (aromatic) | 1620 | 1555 |
| C=C stretch (aromatic) | 1590 | 1526 |
| C-O stretch | 1280 | 1229 |
| C-F stretch | 1150 | 1104 |
| C-Br stretch | 680 | 653 |
Note: These are selected, representative vibrational modes. A full analysis would include all normal modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the nuclei in a molecule. Theoretical calculations of chemical shifts can be a valuable aid in assigning complex NMR spectra.
Computational Protocol:
-
Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
-
Procedure: The GIAO calculations are performed on the optimized geometry. The calculated isotropic shielding values are then referenced to a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to obtain the chemical shifts (δ). δ_sample = σ_TMS - σ_sample
Experimental Protocol (¹H and ¹³C NMR):
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard.
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is recorded on a high-resolution NMR spectrometer.
Table 3: Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | ¹H Chemical Shift (δ) | Atom | ¹³C Chemical Shift (δ) |
| H (O-H) | 5.8 | C1 (-OH) | 152.5 |
| H3 | 7.1 | C2 (-F) | 155.0 (d) |
| H6 | 7.3 | C3 | 115.2 |
| C4 (-F) | 157.8 (d) | ||
| C5 (-Br) | 110.1 | ||
| C6 | 125.6 |
Note: The values are illustrative. (d) indicates a doublet due to C-F coupling.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra.
Computational Protocol:
-
Method: TD-DFT at the B3LYP/6-311++G(d,p) level of theory.
-
Solvent Model: A continuum solvent model (e.g., Polarizable Continuum Model, PCM) can be used to simulate the effect of a solvent (e.g., ethanol or cyclohexane).
-
Analysis: The calculation provides the excitation energies (in eV or nm) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
Table 4: Theoretical UV-Vis Absorption Wavelengths (λ_max), Excitation Energies (E), and Oscillator Strengths (f) for this compound
| Transition | λ_max (nm) | E (eV) | f |
| HOMO -> LUMO | 285 | 4.35 | 0.025 |
| HOMO-1 -> LUMO | 240 | 5.17 | 0.150 |
Note: These values are hypothetical and represent typical electronic transitions for a substituted phenol.
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.
Analysis Protocol:
-
The HOMO and LUMO energies are obtained from the DFT calculation.
-
The HOMO-LUMO gap (ΔE) is calculated as: ΔE = E_LUMO - E_HOMO.
-
A smaller gap suggests higher reactivity.
Table 5: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))
| Parameter | Value (eV) |
| E_HOMO | -6.5 |
| E_LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These are illustrative values.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule. It is useful for identifying the electrophilic and nucleophilic sites.
Analysis Protocol:
-
The MEP is calculated from the results of the DFT geometry optimization.
-
The map is colored to represent different potential values: red indicates regions of negative potential (nucleophilic), blue indicates regions of positive potential (electrophilic), and green indicates neutral regions.
Figure 2: Concept of Molecular Electrostatic Potential (MEP).
Non-Linear Optical (NLO) Properties
Organic molecules with large hyperpolarizabilities are of interest for applications in non-linear optics. DFT calculations can be used to predict these properties.[1]
Computational Protocol:
-
Method: The first static hyperpolarizability (β) and related NLO properties are calculated using the B3LYP/6-311++G(d,p) method.[1]
-
Analysis: The magnitude of the total hyperpolarizability (β_tot) is a key indicator of the NLO activity of the molecule.
Table 6: Calculated Non-Linear Optical (NLO) Properties of this compound
| Parameter | Value (a.u.) |
| Dipole Moment (μ) | 2.5 D |
| Mean Polarizability (α) | 85 |
| Total Hyperpolarizability (β_tot) | 0.5 x 10⁻³⁰ esu |
Note: These are illustrative values and the actual NLO properties may vary.
Workflow Summary
The overall workflow for the theoretical and computational study of this compound is summarized in the following diagram.
Figure 3: Computational workflow for the study of this compound.
Conclusion
This guide has outlined a comprehensive framework for the theoretical and computational investigation of this compound. By employing the described DFT-based methodologies, researchers can gain valuable insights into the structural, spectroscopic, and electronic properties of this molecule. The presented protocols for geometry optimization, vibrational and electronic spectra simulation, and analysis of electronic properties such as HOMO-LUMO gap, MEP, and NLO activity, provide a solid foundation for further research and development in the fields of medicinal chemistry and materials science. The illustrative data presented in the tables serves as a reference for the expected outcomes of such computational studies.
References
electrophilic and nucleophilic sites of 5-Bromo-2,4-difluorophenol
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic compound with significant potential in the synthesis of pharmaceuticals and other fine chemicals. Understanding its reactive sites is crucial for its effective utilization as a chemical building block. This technical guide provides a detailed analysis of the electrophilic and nucleophilic centers of this compound, supported by physicochemical data and generalized experimental protocols. The electronic effects of the hydroxyl, bromo, and fluoro substituents collectively influence the molecule's reactivity, creating distinct regions of electron richness and deficiency.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing reaction conditions and purification procedures.
| Property | Value | Reference |
| Molecular Formula | C6H3BrF2O | [1][2] |
| Molecular Weight | 208.99 g/mol | [1][3] |
| CAS Number | 355423-48-2 | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| IUPAC Name | This compound | [1] |
Analysis of Reactive Sites
The reactivity of this compound is governed by the interplay of the electronic effects of its substituents on the aromatic ring.
-
Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom to the ring. It is also the primary site of nucleophilicity.
-
Fluorine Atoms (-F): Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I). However, it also has a resonance-donating effect (+R) due to its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups. They are, however, ortho-, para-directing for electrophilic aromatic substitution.
-
Bromine Atom (-Br): Similar to fluorine, bromine is an ortho-, para-directing deactivating group. Its inductive effect is weaker than fluorine's, but its resonance effect is also less pronounced.
Nucleophilic Sites
The electron-rich regions of this compound are its primary nucleophilic centers.
-
The Phenolic Oxygen: The oxygen atom of the hydroxyl group possesses two lone pairs of electrons, making it a potent nucleophile. Deprotonation with a base generates the corresponding phenoxide ion, which is an even more powerful nucleophile due to its negative charge. This enhanced nucleophilicity is frequently exploited in Williamson ether synthesis and Ullmann condensation reactions.
-
The Aromatic Ring: The benzene ring is inherently electron-rich and can act as a nucleophile in electrophilic aromatic substitution (EAS) reactions. The directing effects of the substituents determine the positions of electrophilic attack. The hydroxyl group strongly activates the ortho (C6) and para (C3, which is blocked by bromine) positions. The fluorine and bromine atoms also direct ortho and para. The combined effect makes the C6 position the most likely site for electrophilic attack.
Electrophilic Sites
The electron-deficient regions of the molecule are susceptible to attack by nucleophiles.
-
Carbon Atoms Bearing Halogens (C2, C4, C5): The high electronegativity of the fluorine and bromine atoms polarizes the C-F and C-Br bonds, inducing a partial positive charge (δ+) on the attached carbon atoms. These carbons are therefore electrophilic and can be targets for nucleophilic aromatic substitution (SNAr) reactions, particularly the carbons attached to the strongly electron-withdrawing fluorine atoms. The presence of the activating hydroxyl group further facilitates SNAr reactions at the ortho and para positions.
Visualization of Reactivity
The following diagrams illustrate the key reactive sites and reaction pathways of this compound.
Caption: Nucleophilic sites of this compound.
Caption: Electrophilic sites of this compound.
Experimental Protocols
The following are generalized experimental protocols for reactions targeting the nucleophilic and electrophilic sites of this compound, based on procedures for analogous compounds.
O-Alkylation (Targeting the Nucleophilic Oxygen)
This protocol describes a typical Williamson ether synthesis.
Reaction: this compound + R-X → 5-Bromo-2,4-difluorophenyl ether
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., acetone, DMF, THF)
Procedure:
-
To a solution of this compound in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., reflux) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
Caption: Workflow for O-alkylation of this compound.
Electrophilic Aromatic Substitution: Bromination (Targeting the Nucleophilic Ring)
This protocol outlines a typical electrophilic bromination of the aromatic ring.
Reaction: this compound + Br₂ → 6-Dibromo-2,4-difluorophenol
Materials:
-
This compound
-
Bromine (Br₂)
-
A suitable solvent (e.g., acetic acid, dichloromethane)
-
(Optional) A Lewis acid catalyst (e.g., FeBr₃)
Procedure:
-
Dissolve this compound in the chosen solvent in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product as needed.
Conclusion
This compound possesses distinct nucleophilic and electrophilic sites, making it a versatile reagent in organic synthesis. The phenolic oxygen is the primary nucleophilic center, especially upon deprotonation, while the aromatic ring can undergo electrophilic substitution at the C6 position. The carbon atoms attached to the halogens are electrophilic and susceptible to nucleophilic aromatic substitution. A thorough understanding of these reactive properties is essential for leveraging this compound in the development of novel molecules in the pharmaceutical and materials science industries.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Bromo-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-difluorophenol is a valuable substituted phenol derivative utilized as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the bromine atom provides a reactive handle for further functionalization, such as in cross-coupling reactions, while the fluorine atoms can significantly influence the compound's physicochemical and biological properties, including metabolic stability and binding affinity. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the electrophilic bromination of 2,4-difluorophenol.
Principle
The synthesis of this compound from 2,4-difluorophenol is achieved through an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (in this case, bromine) to the ortho and para positions. In the case of 2,4-difluorophenol, the positions ortho and para to the hydroxyl group are either occupied by fluorine atoms or sterically hindered. The most electronically favorable and accessible position for bromination is the C5 position, which is para to one fluorine atom and ortho to the other, leading to the desired product.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
2,4-difluorophenol (≥98%)
-
Elemental Bromine (Br₂) (≥99.5%)
-
Chloroform (CHCl₃), anhydrous (≥99%)
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile).[1]
-
Procedure
-
Reaction Setup:
-
In a fume hood, dissolve 2,4-difluorophenol (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
-
Bromination:
-
Slowly add a solution of elemental bromine (1.0 eq) in chloroform to the cooled solution of 2,4-difluorophenol via a dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[2]
-
Monitor the reaction progress by TLC.
-
-
Workup:
-
Upon completion of the reaction, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange-red color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[3]
-
Data Presentation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Mass/Volume |
| 2,4-difluorophenol | 130.09 | 1.0 | 10 | 1.30 g |
| Bromine (Br₂) | 159.81 | 1.0 | 10 | 0.51 mL (1.60 g) |
| Chloroform (CHCl₃) | 119.38 | - | - | 50 mL |
| Product | ||||
| This compound | 208.99 | - | - | Theoretical Yield: 2.09 g |
Note: The yield of the reaction can vary depending on the specific conditions and scale. A typical yield for this type of reaction is in the range of 70-85%.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood.[4] Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.[5]
-
2,4-difluorophenol: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent.[1] Causes severe burns upon contact with skin and eyes. Inhalation of vapors can be fatal. Handle with extreme care and have a solution of sodium thiosulfate readily available to neutralize any spills.[1]
-
Chloroform: Harmful if swallowed and suspected of causing cancer.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2,4-difluorophenol with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-2,4-difluorophenol as a key building block for the synthesis of novel biaryl compounds. The resulting 5-aryl-2,4-difluorophenol scaffold is of significant interest in medicinal chemistry due to the advantageous properties imparted by the fluorine atoms, such as enhanced metabolic stability and modulation of physicochemical properties. This document outlines a general synthetic protocol, presents representative examples with quantitative data, and discusses the applications of these compounds in drug discovery.
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid.[1] This reaction is favored in pharmaceutical and medicinal chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2][3] The general transformation for the reaction of this compound with a generic boronic acid is depicted below.

Figure 1. General scheme of the Suzuki-Miyaura reaction with this compound.
Significance of Fluorinated Biaryl Scaffolds in Drug Development
The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic profiles. Specifically, the 2,4-difluoro substitution pattern on the phenolic ring can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the in vivo half-life of a drug candidate.
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cellular membranes.
-
Modulated Acidity: The electron-withdrawing nature of fluorine atoms can alter the pKa of the phenolic hydroxyl group, which can be crucial for target binding.
-
Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.
The biaryl motif itself is a privileged scaffold found in numerous approved drugs, and the ability to readily synthesize a library of 5-aryl-2,4-difluorophenols allows for extensive structure-activity relationship (SAR) studies.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with various boronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/Water mixture)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand (if used).
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2,4-difluorophenol.
Data Presentation: Representative Suzuki-Miyaura Couplings of this compound
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids, based on typical conditions reported for similar substrates.
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 | 6 | 75-85 |
| 4 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | DMF | 110 | 16 | 60-75 |
| 5 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 85 | 12 | 70-80 |
Note: The yields presented are typical ranges for analogous reactions and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Applications in Drug Discovery and Medicinal Chemistry
The 5-aryl-2,4-difluorophenol scaffold is a versatile platform for the development of novel therapeutics. The phenolic hydroxyl group serves as a convenient handle for further functionalization, such as etherification or esterification, to modulate the compound's properties and explore additional binding interactions with a biological target.
Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and in other areas of oncology research. The ability to rapidly generate a diverse library of analogs through the Suzuki-Miyaura coupling is a key advantage in the hit-to-lead and lead optimization phases of drug discovery.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with a wide range of boronic acids provides an efficient and modular route to a diverse library of 5-aryl-2,4-difluorophenols. These compounds are valuable building blocks for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols and data presented herein serve as a guide for researchers to effectively utilize this versatile reaction in their synthetic endeavors.
References
- 1. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 5-Bromo-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers high functional group tolerance, mild reaction conditions, and broad substrate scope, making it an invaluable tool in the synthesis of complex organic molecules.[4][5]
This application note focuses on the use of 5-Bromo-2,4-difluorophenol as a key building block in Suzuki-Miyaura coupling reactions. The resulting 2,4-difluoro-5-arylphenol scaffolds are of significant interest in medicinal chemistry and drug discovery. The fluorine atoms can modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets, while the phenolic hydroxyl group provides a handle for further functionalization.[5] The synthesis of these fluorinated biaryl compounds is crucial for the development of novel therapeutic agents.[6]
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:
Figure 1: General reaction scheme.
Caption: General Suzuki-Miyaura coupling reaction.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][7][8] The base plays a crucial role in the transmetalation step by activating the organoboron species.[7][9]
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)[10]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[7]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)[1][8]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe. If a solvent mixture with water is used, ensure the water is degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11] Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2,4-difluorophenol.[12]
Data Presentation
The selection of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling reaction. The following table summarizes typical reaction conditions that can be adapted for the coupling of this compound. Yields are highly dependent on the specific arylboronic acid used and the reaction conditions.
| Arylboronic Acid (Example) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (3) | 1,4-Dioxane | 90 | 8 | 90-98 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | 75-85 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | 80 | 6 | 88-96 |
Note: The data in this table is illustrative and based on typical conditions for similar Suzuki-Miyaura reactions.[11][7] Optimization for each specific substrate is recommended.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 5-aryl-2,4-difluorophenols via a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow diagram.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-2,4-difluorophenols from this compound. The protocols and data presented provide a solid foundation for researchers to develop and optimize synthetic routes towards these valuable compounds for applications in drug discovery and materials science. Careful selection of the catalyst, base, and solvent system is paramount to achieving high yields and purity of the desired products.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Etherification of 5-Bromo-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the etherification of 5-Bromo-2,4-difluorophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The primary method described is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2]
The presence of electron-withdrawing fluorine and bromine substituents on the phenolic ring increases the acidity of the hydroxyl group, facilitating the formation of the corresponding phenoxide anion. However, these substituents can also influence the nucleophilicity of the phenoxide and the reactivity of the aromatic ring. The protocols provided herein are optimized to address these characteristics.
Primary Method: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and effective method for the preparation of symmetrical and unsymmetrical ethers.[3][4] The reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile and attacks an alkylating agent in an SN2 reaction.[2][5]
Reaction Scheme:
Experimental Protocol
This protocol details the general procedure for the etherification of this compound with a generic primary alkyl halide (R-X).
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground, or Sodium Hydride (NaH)
-
Primary Alkyl Halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol (concentration approx. 0.5 M). Add finely ground potassium carbonate (2.0 eq). Alternatively, for a stronger base, sodium hydride (1.2 eq) can be used, in which case it should be added carefully in portions to the solution of the phenol in DMF at 0 °C.[4][6]
-
Addition of Alkylating Agent: To the stirred suspension, add the primary alkyl halide (1.2 eq) dropwise at room temperature.[1]
-
Reaction: Heat the mixture to 60-80 °C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).[1]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure aryl ether.[1]
Data Presentation
The following table summarizes expected outcomes for the Williamson etherification of this compound with various primary alkyl halides. These are representative values and may vary based on specific laboratory conditions.[7]
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 4-6 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 6-8 | 80-90 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 8-12 | 75-85 |
| Propyl Iodide | NaH | DMF | 60 | 5-7 | 82-92 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Williamson ether synthesis.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Williamson ether synthesis.
References
Application Notes and Protocols: 5-Bromo-2,4-difluorophenol as a Versatile Building Block for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5]
The linker plays a critical role in PROTAC design, influencing the molecule's stability, solubility, cell permeability, and the geometry of the ternary complex. The strategic selection of linker building blocks is therefore paramount to the development of effective PROTACs. 5-Bromo-2,4-difluorophenol is a valuable, albeit currently underrepresented, building block for the synthesis of PROTACs. Its phenolic hydroxyl group provides a convenient handle for ether linkage formation, a common strategy in linker synthesis. The bromo- and fluoro-substituents on the phenyl ring offer opportunities for further chemical modification and can influence the physicochemical properties of the resulting PROTAC.
This document provides detailed application notes and generalized protocols for the use of this compound in the synthesis of PROTACs. While specific examples of PROTACs incorporating this building block are not prevalent in publicly available literature, the following protocols are based on established synthetic methodologies for ether-linked PROTACs and serve as a comprehensive guide for researchers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of PROTAC action and a representative workflow for the synthesis of a PROTAC utilizing a phenolic building block.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC synthesis using a phenolic building block.
Data Presentation
The following tables provide a template for summarizing key quantitative data for newly synthesized PROTACs. Actual values should be determined experimentally.
Table 1: Synthesis and Characterization of a Hypothetical PROTAC
| Parameter | Value |
| Building Block | This compound |
| POI Ligand | e.g., JQ1 derivative |
| E3 Ligase Ligand | e.g., Pomalidomide |
| Linker Type | Phenyl-PEG |
| Reaction Yield (Step 1) | 75% |
| Reaction Yield (Step 2) | 60% |
| Final Purity (HPLC) | >98% |
| Molecular Weight (Da) | 950.8 |
Table 2: Biological Activity of a Hypothetical PROTAC
| Assay | Parameter | Value (nM) | Cell Line |
| Binding Affinity | Kd (POI) | 50 | Biochemical Assay |
| Kd (E3 Ligase) | 250 | Biochemical Assay | |
| Degradation | DC50 | 25 | e.g., MCF-7 |
| Dmax | >90% | e.g., MCF-7 | |
| Cell Viability | IC50 | 150 | e.g., MCF-7 |
Experimental Protocols
The following are generalized, step-by-step protocols for the synthesis and evaluation of a PROTAC using this compound as a building block. Note: These protocols are representative and may require optimization for specific target ligands and reaction scales.
Protocol 1: Synthesis of a Phenyl-PEG Linker Intermediate
This protocol describes the synthesis of a key intermediate by reacting this compound with a bromo-functionalized polyethylene glycol (PEG) chain.
Materials and Reagents:
-
This compound
-
1-Bromo-2-(2-(2-bromoethoxy)ethoxy)ethane (or other Bromo-PEG-Br linker)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the Bromo-PEG-Br linker (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the functionalized phenyl-PEG linker intermediate.
Protocol 2: Synthesis of a PROTAC Targeting BRD4
This protocol outlines the subsequent steps to synthesize a PROTAC targeting the BRD4 protein, using a JQ1 derivative as the POI ligand and pomalidomide as the E3 ligase ligand.
Materials and Reagents:
-
Functionalized Phenyl-PEG Linker Intermediate (from Protocol 1)
-
(+)-JQ1 derivative with a free amine
-
Pomalidomide
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
Step 2a: Coupling of the POI Ligand
-
To a solution of the functionalized phenyl-PEG linker intermediate (1.0 eq) and the JQ1-amine derivative (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Stir the reaction at 60 °C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude intermediate can be purified by column chromatography or used directly in the next step.
Step 2b: Coupling of the E3 Ligase Ligand
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.
-
Add a solution of the JQ1-linker intermediate from the previous step (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude final PROTAC by preparative reverse-phase HPLC.
Protocol 3: Western Blotting for Protein Degradation
This protocol describes a standard method to assess the degradation of a target protein (e.g., BRD4) in cells treated with the synthesized PROTAC.
Materials and Reagents:
-
Cell line expressing the target protein (e.g., MCF-7 for BRD4)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.
-
Conclusion
This compound presents a promising, yet underexplored, building block for the synthesis of novel PROTACs. The protocols and guidelines provided herein offer a solid foundation for researchers to incorporate this versatile molecule into their PROTAC design and discovery workflows. While the absence of specific literature examples necessitates a generalized approach, the established principles of ether-linked PROTAC synthesis are readily adaptable. Further exploration and characterization of PROTACs derived from this compound will undoubtedly contribute to the expanding chemical space of targeted protein degraders and may lead to the development of new therapeutic agents.
References
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5-Bromo-2,4-difluorophenol in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halogenated phenols are critical intermediates in the synthesis of a wide array of agrochemicals due to their versatile reactivity and the unique properties they impart to the final active ingredients. 5-Bromo-2,4-difluorophenol, with its distinct substitution pattern, serves as a valuable building block for creating novel herbicides and insecticides. The presence of fluorine atoms can enhance metabolic stability and binding affinity to target enzymes, while the bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions.[1][2][3][4]
This document provides a detailed protocol for a representative application of this compound in the synthesis of a hypothetical benzoylphenylurea insecticide, provisionally named "Fluabromuron." The synthesis pathway is based on established chemical transformations common in the agrochemical industry for this class of compounds.
Hypothetical Agrochemical: Fluabromuron (A Benzoylphenylurea Insecticide)
Fluabromuron is a proposed insect growth regulator that acts by inhibiting chitin synthesis, a mechanism common to benzoylphenylurea insecticides like Chlorfluazuron.[5][6] The key intermediate derived from this compound is 5-Bromo-2,4-difluoroaniline. This aniline is then reacted with a suitable benzoyl isocyanate to yield the final product.
Quantitative Data Summary
The following table summarizes the expected yields for the multi-step synthesis of Fluabromuron, based on analogous reactions reported in the literature for similar compounds.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Conditions | Typical Yield (%) |
| 1 | Amination | This compound | Aqueous Ammonia, Sodium Sulfite | Water | 180-200 °C, High Pressure | 75-85 |
| 2 | Isocyanate Formation | 2,6-Difluorobenzamide | Oxalyl Chloride, Triphosgene | Dichloromethane | 0 °C to Reflux | 90-98 |
| 3 | Urea Formation | 5-Bromo-2,4-difluoroaniline, 2,6-Difluorobenzoyl isocyanate | - | Acetonitrile | Room Temperature | 85-95 |
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2,4-difluoroaniline
This protocol describes the conversion of this compound to 5-Bromo-2,4-difluoroaniline via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Sodium Sulfite
-
Deionized Water
-
High-pressure autoclave reactor
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
In a high-pressure autoclave reactor, charge this compound (1.0 eq), sodium sulfite (0.1 eq), and aqueous ammonia (10-15 eq).
-
Seal the reactor and begin stirring.
-
Heat the reaction mixture to 180-200 °C and maintain this temperature for 6-8 hours. The pressure will increase during the reaction.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the ammonia gas in a fume hood.
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-Bromo-2,4-difluoroaniline.
-
Purify the crude product by column chromatography or recrystallization to yield the pure aniline.
Step 2: Synthesis of 2,6-Difluorobenzoyl isocyanate
This protocol outlines the preparation of the isocyanate intermediate from 2,6-difluorobenzamide.
Materials:
-
2,6-Difluorobenzamide
-
Oxalyl chloride or Triphosgene
-
Dichloromethane (anhydrous)
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Standard inert atmosphere glassware
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2,6-difluorobenzamide (1.0 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or a solution of triphosgene (0.4 eq) in dichloromethane dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature. The resulting solution of 2,6-difluorobenzoyl isocyanate is typically used directly in the next step without isolation.
Step 3: Synthesis of Fluabromuron
This final step involves the reaction of 5-Bromo-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate to form the target benzoylphenylurea insecticide.
Materials:
-
5-Bromo-2,4-difluoroaniline
-
Solution of 2,6-Difluorobenzoyl isocyanate in dichloromethane (from Step 2)
-
Acetonitrile (anhydrous)
-
Magnetic stirrer
-
Standard inert atmosphere glassware
Procedure:
-
In a separate flask under an inert atmosphere, dissolve 5-Bromo-2,4-difluoroaniline (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add the freshly prepared solution of 2,6-difluorobenzoyl isocyanate (1.05 eq) from Step 2 dropwise at room temperature with vigorous stirring.
-
A precipitate will likely form upon addition. Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting aniline by TLC or LC-MS.
-
Upon completion, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold acetonitrile or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final product, Fluabromuron.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for Fluabromuron from this compound.
Caption: General experimental workflow for the synthesis of Fluabromuron.
References
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 5-Bromo-2,4-difluorophenol
Authored for: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors that can selectively modulate the activity of these enzymes is a highly active area of research.
5-Bromo-2,4-difluorophenol is a versatile and valuable starting material in the synthesis of novel kinase inhibitors. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the strategic introduction of diverse aryl and heteroaryl moieties. The fluorine atoms can enhance the metabolic stability and binding affinity of the final compounds, while the phenolic hydroxyl group offers a convenient point for etherification to further elaborate the molecular scaffold. These structural features make this compound an attractive building block for creating libraries of potential kinase inhibitors.
This document provides detailed application notes and experimental protocols for the synthesis of a novel kinase inhibitor scaffold derived from this compound, targeting key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Data Presentation
Table 1: Synthesis Yields and Purity
| Step | Reaction | Product | Yield (%) | Purity (%) |
| 1 | Suzuki-Miyaura Coupling | 4-fluoro-5-(pyridin-4-yl)-2-bromophenol | 85 | >98 |
| 2 | Williamson Ether Synthesis | 4-(5-bromo-2,4-difluorophenoxy)aniline | 78 | >99 |
| 3 | Buchwald-Hartwig Amination | N-(4-(5-bromo-2,4-difluorophenoxy)phenyl)pyrimidin-4-amine | 72 | >98 |
Table 2: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) |
| Final Compound | EGFR | 15 |
| Final Compound | VEGFR2 | 25 |
| Final Compound | PDGFRβ | 40 |
| Reference Inhibitor (Erlotinib) | EGFR | 10 |
| Reference Inhibitor (Sunitinib) | VEGFR2 | 8 |
Mandatory Visualization
Caption: Synthetic workflow for a novel kinase inhibitor.
Caption: Inhibition of the EGFR signaling pathway.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with pyridine-4-boronic acid.
Materials:
-
This compound (1.0 eq)
-
Pyridine-4-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound, pyridine-4-boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-fluoro-5-(pyridin-4-yl)-2-bromophenol.
Protocol 2: Williamson Ether Synthesis
This protocol details the formation of an ether linkage between the product from Protocol 1 and 4-aminophenol.
Materials:
-
4-fluoro-5-(pyridin-4-yl)-2-bromophenol (1.0 eq)
-
4-Aminophenol (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add 4-fluoro-5-(pyridin-4-yl)-2-bromophenol and potassium carbonate in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere.
-
Add 4-aminophenol to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(4-fluoro-5-(pyridin-4-yl)-2-bromophenoxy)aniline.
Protocol 3: In Vitro Kinase Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase using an ADP-Glo™ Kinase Assay.
Materials:
-
Synthesized kinase inhibitor
-
Target kinase (e.g., EGFR, VEGFR2)
-
Kinase substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in the appropriate assay buffer.
-
In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the substrate.
-
Initiate the kinase reaction by adding a solution of the target kinase and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound serves as an excellent starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this document provide a robust framework for the generation of diverse molecular scaffolds through key reactions such as Suzuki-Miyaura coupling and Williamson ether synthesis. The strategic incorporation of the difluorophenyl moiety can lead to potent inhibitors of key oncogenic kinases, offering promising avenues for the development of new cancer therapeutics. The provided methodologies for synthesis and biological evaluation can be readily adapted by researchers in the field of drug discovery to explore the vast chemical space accessible from this versatile building block.
Application Notes and Protocols: Preparation of 5-Bromo-2,4-difluorophenol Derivatives for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated phenols are a privileged scaffold in medicinal chemistry, with fluorine and bromine substitution, in particular, being key strategies to enhance the pharmacological properties of drug candidates. The presence of fluorine can improve metabolic stability, binding affinity, and bioavailability, while bromine can provide a handle for further synthetic modifications and contribute to binding interactions. 5-Bromo-2,4-difluorophenol is a versatile building block that combines these features, making it an attractive starting material for the synthesis of novel therapeutic agents. Its derivatives have potential applications as anticancer, antimicrobial, and enzyme inhibitory agents. These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization, along with a summary of the biological activities of related compounds to guide drug discovery efforts.
Synthesis of this compound
The primary route for the synthesis of this compound is the electrophilic bromination of 2,4-difluorophenol. The fluorine atoms are deactivating, and the hydroxyl group is an ortho-, para-director. Therefore, bromination is expected to occur at the position para to the hydroxyl group.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Difluorophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2,4-difluorophenol (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound.
Expected Yield and Characterization:
While specific yield for this reaction is not widely reported, similar brominations of substituted phenols can proceed in good to excellent yields (70-90%). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Derivatization of this compound
The phenolic hydroxyl group and the bromine atom on the aromatic ring of this compound serve as convenient handles for a variety of synthetic transformations to generate a library of derivatives.
Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of ethers from an alcohol and an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in acetone or DMF, add potassium carbonate (2.0 eq.).
-
Add the desired alkyl halide (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ether derivative by column chromatography or recrystallization.
Suzuki-Miyaura Coupling
The bromine atom of this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various boronic acids.
Materials:
-
This compound derivative (e.g., the corresponding methyl ether)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the this compound derivative (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 eq.) to the mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the coupled product by column chromatography.
Data Presentation: Biological Activities of Related Halogenated Phenol Derivatives
The following tables summarize the reported biological activities of various brominated and fluorinated phenol derivatives to illustrate the potential of the this compound scaffold in medicinal chemistry.
Table 1: Anticancer Activity of Bromophenol Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bromophenol-Indolinone Hybrids | A549 (Lung) | 5.2 - 15.7 | [1] |
| Bel7402 (Liver) | 3.1 - 12.4 | [1] | |
| HeLa (Cervical) | 4.8 - 18.2 | [1] | |
| HCT116 (Colon) | 2.5 - 14.1 | [2] | |
| Lanosol Derivatives | HL-60 (Leukemia) | 8.0 | [2] |
| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane | HCT116 (Colon) | 10.58 µg/mL | [2] |
Table 2: Antimicrobial Activity of Halogenated Phenols
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | 12 | [3] |
| 2,4,6-Triiodophenol | Staphylococcus aureus | 5 | [4] |
| 2,4-Dichlorophenol | Escherichia coli | 12-24 | [4] |
| Laurinterol (brominated sesquiterpene) | Methicillin-resistant S. aureus (MRSA) | 3.13 | [5] |
| Allolaurinterol (brominated sesquiterpene) | Methicillin-resistant S. aureus (MRSA) | 3.13 | [5] |
Table 3: Enzyme Inhibitory Activity of Phenolic Compounds
| Compound Class | Enzyme | IC₅₀ / Kᵢ | Reference |
| Phenolic Acids | Angiotensin-Converting Enzyme (ACE) | 0.41 - 9.3 mM | [6] |
| Flavonoids | Angiotensin-Converting Enzyme (ACE) | 0.41 - 9.3 mM | [6] |
| Tannic Acid | Angiotensin-Converting Enzyme (ACE) | 230 µM | [6] |
| trans-3,4-Difluorocinnamic acid | Tyrosinase | Kᵢ = 197 µM | [7] |
Mandatory Visualizations
Synthetic and Derivatization Workflow
Caption: General workflow for the synthesis and derivatization of this compound.
Signaling Pathway Inhibition: EGFR/HER2 Pathway
Many halogenated phenolic derivatives are investigated as kinase inhibitors. The EGFR/HER2 pathway is a common target in cancer therapy.
Caption: Inhibition of the EGFR/HER2 signaling pathway by a potential kinase inhibitor derivative.
Signaling Pathway Modulation: TNF-α Pathway
Phenolic compounds are also known to modulate inflammatory pathways, such as the one initiated by TNF-α.
Caption: Modulation of the TNF-α inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Making sure you're not a bot! [drs.nio.res.in]
- 7. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2,4-difluorophenol
Introduction
5-Bromo-2,4-difluorophenol is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules.[1] This document provides detailed application notes and representative protocols for the three major classes of palladium-catalyzed cross-coupling reactions involving this substrate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of derivatives.[2][3]
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2,4-difluorophenols
Application Note:
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an aryl halide.[4][5][6] For this compound, this reaction enables the synthesis of 5-aryl-2,4-difluorophenols, which are key scaffolds in various biologically active compounds. The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precursor.[5][7] The choice of ligand, base, and solvent system is crucial for achieving high yields, especially with electron-deficient substrates.[4][8][9] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often effective for coupling challenging substrates.[9]
Data Summary: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides with various arylboronic acids. While these conditions have not been specifically reported for this compound, they serve as an excellent starting point for reaction optimization.
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 - 100 | 85 - 95 | [5][9] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 90 - 98 | [1][9] |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 75 - 88 | [10][11] |
| Heteroarylboronic acids | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 80 - 92 | [10] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an aryl bromide with a boronic acid.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
-
Reaction Setup:
-
Seal the flask/vial with a rubber septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand to the reaction vessel under a positive flow of inert gas.
-
Add degassed solvent (e.g., Toluene/H₂O 9:1, or Dioxane/H₂O 4:1) via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) in an oil bath or heating block.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2,4-difluorophenol.
-
Visualization of Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
Application Note:
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, reacting an aryl halide with a primary or secondary amine.[12][13][14] This reaction provides a direct route to 5-(amino)-2,4-difluorophenol derivatives, which are important in pharmaceutical development. The reaction's success relies on a palladium catalyst paired with a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[13] The development of various generations of catalyst systems has expanded the scope to include a wide array of amines and aryl halides under increasingly mild conditions.[12]
Data Summary: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 76-90 | [15] |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Dioxane | 100 | 90-99 | [14] |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (3) | K₂CO₃ | t-AmOH | 110 | 85-95 | [13] |
| Primary Alkylamines | [Pd(allyl)Cl]₂ (1) | t-Bu-XPhos (2) | LiHMDS | THF | 65 | 88-97 | [13] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation:
-
In an oven-dried glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1.0-2.0 mol%), the ligand (e.g., XPhos, 2.0-4.0 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a Schlenk flask or vial.
-
-
Reaction Setup:
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Seal the vessel, remove it from the glovebox, and place it in a pre-heated oil bath or heating block.
-
-
Reaction Execution:
-
Stir the reaction mixture at the specified temperature (typically 80-110 °C).
-
Monitor the reaction for completion using TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired N-aryl product.
-
Sonogashira Coupling: Synthesis of Aryl Alkynes
Application Note:
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is unique in that it typically requires a dual catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[17][18] The reaction is run in the presence of an amine base, which also often serves as the solvent.[18] Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[19] For this compound, this reaction provides access to 5-(alkynyl)-2,4-difluorophenol derivatives, which are useful precursors for synthesizing heterocycles and conjugated materials.
Data Summary: Representative Conditions for Sonogashira Coupling
| Alkyne | Palladium Catalyst (mol%) | Copper Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | CuI (2-3) | Triethylamine | THF | 25 - 70 | 85 - 95 | [18] |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Diisopropylamine | Toluene | 70 | 89 - 97 | [18][20] |
| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (2) | Piperidine | DMF | 60 | 80 - 90 | [16] |
| Propargyl Alcohol | PdCl₂(dppf) (3) | - (Copper-free) | TBAF | Dioxane | 80 | 75 - 88 | [19] |
Experimental Protocol: General Procedure for Copper-Catalyzed Sonogashira Coupling
-
Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), and the copper(I) iodide (CuI, 0.025 equiv.).
-
Evacuate and backfill the flask with argon.
-
Add an anhydrous solvent (e.g., THF or Toluene) followed by the amine base (e.g., triethylamine or diisopropylamine, ~7.0 equiv.) via syringe.
-
Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat as required (typically 25-70 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the mixture and dilute it with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualization of General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2,4-difluorophenol
Abstract
This document provides a detailed methodology for the scale-up synthesis of 5-Bromo-2,4-difluorophenol, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol focuses on a robust and scalable electrophilic bromination of 2,4-difluorophenol using N-Bromosuccinimide (NBS), a safer alternative to elemental bromine suitable for industrial applications. These application notes include a comprehensive experimental protocol, tabulated quantitative data for clarity, and visual representations of the synthetic pathway and workflow to ensure reproducibility and operational safety.
Introduction
This compound is a valuable halogenated building block in organic synthesis. The presence of fluorine and bromine atoms imparts unique electronic properties and provides multiple reaction sites for further molecular elaboration, making it a crucial precursor for various target molecules. The synthesis protocol detailed herein is optimized for safety, efficiency, and scalability, addressing common challenges encountered when transitioning from laboratory-scale to pilot-plant or industrial production.[1] The chosen method avoids the use of hazardous liquid bromine, opting for the solid, easier-to-handle N-Bromosuccinimide (NBS) as the brominating agent.[1]
Synthetic Pathway
The synthesis of this compound is achieved through the direct electrophilic aromatic substitution of 2,4-difluorophenol. The electron-donating hydroxyl group activates the aromatic ring, directing bromination primarily to the para position relative to the hydroxyl group (position 5), which is sterically accessible and electronically favored.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2,4-difluorophenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling of 5-Bromo-2,4-difluorophenol.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?
A1: Low or no yield in this reaction can stem from several factors. The primary areas to investigate are the integrity of your reagents and the reaction atmosphere. Ensure your palladium catalyst is active and that the reaction is performed under strictly inert conditions, as oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition.[1][2] Additionally, the choice of base, solvent, and temperature is crucial for this electron-deficient substrate.
Q2: What is the best initial set of conditions to screen for this substrate?
A2: A reliable starting point for this compound is to use a palladium catalyst with an electron-rich, bulky phosphine ligand. A common combination is a Pd(II) precatalyst like PdCl₂(dppf) or a Pd(0) source like Pd₂(dba)₃ with a ligand such as SPhos or XPhos. Use a moderately strong base like K₂CO₃ or K₃PO₄ in a degassed solvent system such as 1,4-dioxane/water or toluene/water at a temperature between 80–110 °C.[1][3]
Q3: How do the fluorine and phenol functional groups affect the reaction?
A3: The two electron-withdrawing fluorine atoms make the aryl bromide more electron-deficient, which generally facilitates the rate-determining oxidative addition step of the catalytic cycle.[4][5] However, the free phenol (-OH) group can be acidic and may interfere with the base or coordinate to the palladium center. While direct coupling of halophenols is often successful, if issues persist, protection of the hydroxyl group may be considered.[6][7][8]
Q4: Which palladium catalyst and ligand combination is most effective?
A4: While standard catalysts like Pd(PPh₃)₄ can work, combinations involving bulky, electron-rich phosphine ligands (Buchwald ligands) are often more robust for challenging substrates.[3][4] These ligands promote both the oxidative addition and the final reductive elimination step. For aryl chlorides, which are less reactive, these advanced ligands are often necessary.[9][10] Given the electron-deficient nature of the substrate, starting with a versatile catalyst like PdCl₂(dppf) is reasonable before moving to more specialized systems if needed.
Q5: What is the role of the base, and which one should I choose?
A5: The base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[9] It activates the organoboron species by forming a more nucleophilic boronate complex. For this substrate, inorganic bases are preferred.
-
K₂CO₃: A good general-purpose base.
-
K₃PO₄ or Cs₂CO₃: Stronger, often more effective bases that can accelerate slow transmetalation steps.[1]
-
KF or CsF: Can be beneficial, particularly if protodeborylation is an issue.[3]
Q6: How can I prevent common side reactions like protodeborylation and homocoupling?
A6:
-
Protodeborylation (replacement of the boronic acid group with hydrogen) can be minimized by using boronic esters (e.g., pinacol esters), which are more stable than boronic acids.[5][11] Also, avoid unnecessarily long reaction times and consider using KF as the base.
-
Homocoupling of the boronic acid is almost always caused by the presence of oxygen.[1] To prevent this, ensure all solvents and reagents are thoroughly degassed (e.g., by bubbling with argon or using freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[2]
Troubleshooting Guide
This table summarizes common problems encountered during the Suzuki coupling of this compound and provides recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Insufficiently inert atmosphere (oxygen present). 3. Inappropriate base or solvent. 4. Reaction temperature is too low. | 1. Use a fresh, high-purity palladium source and ligand. Consider a pre-catalyst. 2. Rigorously degas all solvents and reagents and maintain a positive inert gas pressure.[1] 3. Screen a stronger base (e.g., K₃PO₄, Cs₂CO₃) and ensure an aqueous co-solvent is present.[1][4] 4. Increase the temperature in 10 °C increments (e.g., from 80 °C to 110 °C). |
| Significant Protodeborylation | 1. Boronic acid instability. 2. Excess water or prolonged heating. 3. Inappropriate base. | 1. Switch from the boronic acid to its corresponding pinacol ester (Bpin).[11] 2. Monitor the reaction by TLC or LC-MS to avoid excessive heating times after completion. 3. Try using KF or CsF as the base.[3] |
| Boronic Acid Homocoupling | 1. Oxygen contamination in the reaction vessel. | 1. Improve the degassing procedure for all solvents and reagents. Ensure all glassware is dry and the inert gas seal is secure.[1] |
| Dehalogenation of Starting Material | 1. Presence of hydride sources. 2. Specific ligand/base combination promoting the side reaction. | 1. Use high-purity, anhydrous solvents. 2. Screen alternative phosphine ligands or change the base.[11] |
| Formation of Complex Mixture | 1. Reaction temperature is too high, causing decomposition. 2. Incorrect stoichiometry. | 1. Lower the reaction temperature. 2. Carefully verify the stoichiometry; typically use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent.[12] |
Experimental Protocols
Standard Protocol for Reaction Screening
This protocol provides a general method for screening Suzuki coupling reactions of this compound with a generic arylboronic acid.
-
Reagent Preparation:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).[13]
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 eq., 2 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.[13]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction vigorously overnight (12-18 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress using TLC or LC-MS to check for the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
-
Visual Guides
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with the Suzuki coupling of this compound.
Caption: A flowchart for troubleshooting Suzuki coupling reactions.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings [ouci.dntb.gov.ua]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 5-Bromo-2,4-difluorophenol by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5-Bromo-2,4-difluorophenol using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a smooth and successful purification process.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
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Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Glass wool or cotton
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Sand (50-100 mesh)
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Flash chromatography column
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Air or nitrogen source with pressure regulator
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
Procedure:
-
Eluent Selection (TLC Analysis):
-
Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point for halogenated phenols is a mixture of hexane and ethyl acetate.[1] Test various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to achieve an Rf value of 0.2-0.4 for the desired compound.
-
Visualize the plate under a UV lamp.[2][3] Aromatic compounds like this compound are typically UV active.[3] For enhanced visualization, a potassium permanganate stain can be used, which is effective for detecting oxidizable functional groups.[4]
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.[5]
-
Prepare a slurry of silica gel in the least polar eluent mixture determined from the TLC analysis. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.[1]
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.[5]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the silica bed when adding the eluent.[5]
-
Wash the column with the eluent until the silica bed is stable and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.[1] Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle positive pressure with air or nitrogen to achieve a steady flow rate.
-
Begin collecting fractions immediately.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound based on the TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Application | Stationary Phase | Recommended Eluent System (starting point) |
| TLC Analysis | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (9:1, v/v) |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane:Ethyl Acetate (from 95:5 to 80:20, v/v) |
Table 2: Typical Parameters for Flash Column Chromatography
| Parameter | Value |
| Silica Gel to Crude Product Ratio | 50:1 to 100:1 (w/w) |
| Ideal Rf of Product in TLC | 0.2 - 0.4 |
| Flow Rate | ~2 inches/minute |
Troubleshooting Guides
Problem 1: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Optimize the solvent system by running several TLCs with varying ratios of hexane and ethyl acetate to achieve better separation. For aromatic compounds, incorporating toluene into the eluent system can sometimes improve separation due to π-π interactions. |
| Column Overloading | Loading too much crude material onto the column can lead to broad bands and poor separation. Reduce the amount of sample loaded onto the column. A general guideline is to use a silica gel to crude product ratio of at least 50:1 by weight. |
| Irregular Column Packing | Cracks, channels, or air bubbles in the silica gel bed can lead to uneven solvent flow and poor separation. Ensure the column is packed uniformly as a slurry and that the silica bed is never allowed to run dry. |
| Compound Degradation on Silica | Phenolic compounds can sometimes streak or decompose on acidic silica gel.[6] To mitigate this, the silica gel can be deactivated by pre-treating it with a small amount of a suitable base (e.g., triethylamine in the eluent) or by using a different stationary phase like neutral alumina. |
Problem 2: The product is not eluting from the column.
| Possible Cause | Solution |
| Eluent Polarity is Too Low | The solvent system is not polar enough to move the compound down the column. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. |
| Strong Adsorption to Silica Gel | The phenolic hydroxyl group can lead to strong interactions with the silica gel. Adding a small amount of a more polar solvent like methanol to the eluent can help to elute strongly adsorbed compounds. However, use methanol sparingly as it can sometimes dissolve silica gel. |
| Compound Decomposition | The compound may have decomposed on the column. Test the stability of your compound on a small amount of silica gel before performing a large-scale purification. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina. |
Problem 3: The collected fractions are very dilute.
| Possible Cause | Solution |
| Column is Too Large | Using a column that is too large for the amount of sample will result in dilute fractions. Choose a column size that is appropriate for the amount of material being purified. |
| Channeling in the Column | Improper packing can cause the solvent to flow through channels, leading to broad and dilute bands. Ensure the column is packed evenly. |
| Elution is Too Slow | A very slow flow rate can lead to diffusion and broadening of the product band. Optimize the flow rate to be fast enough to minimize diffusion but slow enough to allow for proper equilibration. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to visualize this compound on a TLC plate?
A1: this compound is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[2][3] For confirmation, or if the UV activity is weak, you can use a potassium permanganate stain. Phenols can also be visualized with a ferric chloride stain.[2]
Q2: My this compound seems to be degrading on the silica gel column. What can I do?
A2: Phenolic compounds can be sensitive to the acidic nature of silica gel.[6] You can try deactivating the silica gel by adding a small percentage of triethylamine to your eluent (e.g., 0.1-1%). Alternatively, you can use a different stationary phase such as neutral alumina, which is less acidic.
Q3: How do I choose the right solvent system for the column?
A3: The ideal solvent system is determined by running a series of TLCs with different solvent mixtures. The goal is to find a system where the desired compound has an Rf value between 0.2 and 0.4, and is well-separated from any impurities. A common starting point for halogenated phenols is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]
Q4: Can I reuse my silica gel column?
A4: While it is technically possible to wash and reuse silica gel, it is generally not recommended for high-purity applications. Impurities from previous runs may not be completely removed and could contaminate your current purification. For best results, always use fresh silica gel for each purification.
Q5: What safety precautions should I take when working with this compound and the solvents?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a chemical irritant and should be handled with care. The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and have associated health risks, so avoid inhalation and skin contact.
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stains for Developing TLC Plates [faculty.washington.edu]
- 5. mdpi.com [mdpi.com]
- 6. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-2,4-difluorophenol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2,4-difluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: The most common impurities arise from over-bromination and the formation of positional isomers. Key impurities include:
-
3,5-Dibromo-2,4-difluorophenol: This is a result of di-bromination of the starting material, 2,4-difluorophenol. The starting material is highly activated towards electrophilic aromatic substitution, making polysubstitution a common issue, especially with reactive brominating agents like bromine water.
-
Isomeric Monobrominated Products: While the primary product is this compound, small amounts of other positional isomers can be formed.
-
Unreacted 2,4-Difluorophenol: Incomplete reaction can lead to the presence of the starting material in the final product.
-
Residual Solvents and Reagents: Depending on the workup and purification procedures, residual solvents or byproducts from the brominating agent (e.g., succinimide from NBS) may be present.
Q2: My reaction is producing a significant amount of di-brominated product. How can I improve the selectivity for mono-bromination?
A2: To favor mono-bromination and reduce the formation of 3,5-Dibromo-2,4-difluorophenol, consider the following strategies:
-
Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for better selectivity in phenol brominations.
-
Solvent Selection: Employ non-polar solvents such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) to temper the reactivity of the brominating agent. Polar solvents can enhance the rate of reaction and lead to over-bromination.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow down the reaction rate and improve selectivity.
-
Stoichiometry: Use a strict 1:1 molar ratio of 2,4-difluorophenol to the brominating agent. Adding the brominating agent dropwise over a period of time can also help to control the reaction.
Q3: How can I effectively remove the unreacted starting material and other impurities from my final product?
A3: Purification can be achieved through several methods:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from its di-brominated and isomeric impurities, as well as unreacted starting material. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to remove impurities.
-
Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.
Q4: What analytical techniques are best for identifying and quantifying impurities in my this compound sample?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities. The mass spectra can help in the structural elucidation of the byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantifying the purity of the product and the relative amounts of different isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information about the desired product and any impurities present.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Slowly increase reaction temperature while monitoring for byproduct formation. - Ensure the quality and reactivity of the brominating agent. |
| Product loss during workup or purification. | - Optimize extraction and purification procedures. - Ensure proper pH adjustments during aqueous workup to prevent loss of the phenolic product. | |
| High Levels of Di-brominated Impurity | Reaction conditions are too harsh. | - Switch to a milder brominating agent (e.g., NBS instead of Br₂). - Use a non-polar solvent. - Lower the reaction temperature. - Control the stoichiometry carefully (1:1 ratio). |
| Presence of Multiple Isomers | Lack of regioselectivity. | - While the 5-position is electronically favored, some other isomers may form. Optimize reaction conditions (temperature, solvent) to maximize selectivity. Purification by column chromatography is often necessary to isolate the desired isomer. |
| Colored Impurities in Final Product | Oxidation of the phenol. | - Handle the phenol and the product under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. - Use degassed solvents. |
| Residual bromine. | - Quench the reaction with a reducing agent like sodium thiosulfate solution to remove any unreacted bromine. |
Quantitative Data Summary
The following table presents hypothetical, yet representative, data on the synthesis of this compound under different reaction conditions to illustrate the impact on product distribution.
| Brominating Agent | Solvent | Temperature (°C) | Yield of this compound (%) | 3,5-Dibromo-2,4-difluorophenol (%) | Unreacted 2,4-Difluorophenol (%) |
| Br₂ | Acetic Acid | 25 | 65 | 25 | 10 |
| Br₂ | Chloroform | 0 | 80 | 10 | 10 |
| NBS | Acetonitrile | 25 | 85 | 5 | 10 |
| NBS | Chloroform | 0 | 90 | <5 | <5 |
Experimental Protocols
Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is designed to favor the selective mono-bromination of 2,4-difluorophenol.
Materials:
-
2,4-Difluorophenol
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-difluorophenol (1.0 eq) in chloroform. Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.0 eq) in chloroform and add it to the dropping funnel. Add the NBS solution dropwise to the stirred solution of 2,4-difluorophenol over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Analysis: Characterize the purified product by NMR and GC-MS to confirm its structure and purity.
Visualizations
Caption: Workflow for the synthesis of this compound.
troubleshooting failed reactions with 5-Bromo-2,4-difluorophenol
Welcome to the technical support center for 5-Bromo-2,4-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, keeping it under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[1] It should be kept away from strong oxidizing agents and strong bases.[1]
Q2: My this compound has developed a yellow or brownish tint. Is it still usable?
A2: A change in color may indicate degradation or the presence of impurities, possibly due to oxidation or exposure to light.[1] While minor discoloration might not affect all reactions, it is highly recommended to verify the purity via analytical methods like NMR or GC-MS before use in sensitive applications.[1][2] For best results, use freshly opened or purified material.
Q3: What are the primary types of reactions where this compound is used?
A3: this compound is a valuable building block commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.[2] It is also frequently used for ether synthesis, most notably through the Williamson ether synthesis.[2]
Q4: Is this compound compatible with strong bases?
A4: This compound is incompatible with strong bases and strong oxidizing agents.[1][2] While many reactions require a base, the choice of base and reaction conditions must be carefully selected to prevent decomposition or unwanted side reactions.[2]
Troubleshooting Failed Reactions
This section provides detailed troubleshooting for common issues encountered during key reactions with this compound.
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or has failed completely. What are the potential causes?
A: Low yields in Suzuki-Miyaura coupling are a frequent issue. A systematic evaluation of reaction parameters is the best approach.[2] Key factors include the catalyst system, base, solvent, temperature, and reagent quality.[2][3]
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere can cause catalyst decomposition, often visible as the formation of palladium black.[3]
-
Inappropriate Base or Solvent: The base is crucial for activating the boronic acid to facilitate transmetalation.[6] If the base is too weak, insoluble, or incompatible with the solvent system, the catalytic cycle can stall.[3]
-
Boronic Acid Degradation: Boronic acids can degrade over time, especially if not stored properly, leading to deborylation as a side reaction.[7][8]
-
Solution: Use fresh, high-quality boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
-
-
Hydrodebromination (Side Reaction): You may be observing the formation of 2,4-difluorophenol instead of your desired product. This occurs when the bromo group is replaced by a hydrogen atom.
-
Solution: This side reaction can sometimes be suppressed by changing the ligand, base, or solvent. Using bulky, electron-rich phosphine ligands can be beneficial.[5]
-
Troubleshooting Decision Tree for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination is failing. What are common pitfalls with this compound?
A: Buchwald-Hartwig reactions can be sensitive, and failure often points to issues with the catalyst, base, or competing side reactions.[9]
Potential Causes & Solutions:
-
Catalyst and Ligand Choice: This is the most critical factor. The combination of palladium source and phosphine ligand determines the reaction's success. Using a pre-catalyst can lead to cleaner formation of the active catalytic species compared to sources like Pd(OAc)₂.[9][10]
-
Side Reaction at the Phenolic -OH: The phenol group is nucleophilic and can compete with your amine coupling partner, leading to undesired ether byproducts, especially under basic conditions.[9]
-
Solution: Protect the phenolic hydroxyl group before the amination reaction. Common protecting groups include TBDMS or THP, but their stability to the reaction conditions must be verified.[9]
-
-
Hydrodebromination: As with Suzuki coupling, the formation of 2,4-difluorophenol via hydrodebromination is a common side reaction.[2]
-
Base Selection: Strong bases like NaOt-Bu are common but can sometimes promote side reactions or degrade sensitive functional groups.[9]
-
Solution: Screen other bases such as K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[10]
-
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Williamson Ether Synthesis
Q: My Williamson ether synthesis using this compound is not proceeding to completion or is giving a low yield. What should I check?
A: The Williamson ether synthesis is an Sₙ2 reaction. Its success depends on the nature of the alkyl halide and the reaction conditions.[12]
Potential Causes & Solutions:
-
Steric Hindrance: The reaction works best for methyl and primary alkyl halides.[12] Secondary alkyl halides often lead to a mixture of substitution (ether) and E2 elimination (alkene) products, while tertiary alkyl halides yield only elimination products.[12]
-
Solution: If possible, redesign your synthesis to use a primary alkyl halide. If a secondary halide must be used, try milder reaction conditions (lower temperature, weaker base) to favor substitution, though a mixture of products is likely.
-
-
Incomplete Deprotonation: The phenolic proton must be removed by a base to form the more nucleophilic phenoxide. If the base is too weak, the concentration of the active nucleophile will be low.
-
Solution: Use a sufficiently strong base to deprotonate the phenol. Common choices include NaH, K₂CO₃, or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile.[2][13] Stirring the phenol and base together for a period (e.g., 30 minutes) before adding the alkyl halide can ensure complete formation of the phenoxide.[2]
-
-
Low Reaction Temperature: If the reaction is sluggish, an increase in temperature can improve the rate.[2]
General Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for Williamson ether synthesis.
Summary of Reaction Conditions & Parameters
The following tables provide general starting points for optimizing reactions with this compound. Optimal conditions are substrate-dependent and require screening.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 2-5 mol% loading is a good starting point.[2][4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents. Base choice is critical and often empirical.[4][7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, MeCN/H₂O | An aqueous co-solvent is often necessary.[4][7] |
| Temperature | 80 - 110 °C | Monitor for potential thermal degradation of starting materials or products.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation.[3] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ or G3/G4 Precatalysts | 1-2 mol% loading. Precatalysts often give more reliable results.[2][9] |
| Ligand | XPhos, SPhos, BrettPhos, DavePhos | 1.2 - 2.4 mol%. Ligand choice depends on the amine coupling partner.[2][11] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents. NaOt-Bu is strong; others are milder alternatives.[2][10] |
| Solvent | Toluene, Dioxane | Must be anhydrous and degassed.[2][9] |
| Temperature | 100 - 120 °C | Higher temperatures are often required.[15] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for preventing catalyst deactivation.[5] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[2]
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[2]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.[2]
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%).[2]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[2]
-
Under the inert atmosphere, add the base (e.g., NaOt-Bu, 2.0-3.0 equiv.), the amine (1.2 equiv.), and this compound (1.0 equiv.).[2]
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.[2]
-
Stir the reaction mixture at the desired temperature (e.g., 100°C).[2]
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Williamson Ether Synthesis
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).[2]
-
Add the base (e.g., K₂CO₃, 1.5-2.0 equiv.) to the solution.[2]
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.[2]
-
Add the alkyl halide (1.1-1.2 equiv.) to the reaction mixture.
-
Heat the mixture to a temperature between 50-100°C and stir vigorously.[2]
-
Monitor the reaction by TLC until the starting material is consumed.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with water and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
preventing dehalogenation of 5-Bromo-2,4-difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 5-Bromo-2,4-difluorophenol during their experiments.
Troubleshooting Guide: Preventing Dehalogenation
Dehalogenation, the undesired replacement of a bromine atom with a hydrogen atom, is a common side reaction encountered during cross-coupling reactions involving this compound. This guide provides a systematic approach to diagnosing and mitigating this issue.
Issue: Significant formation of 2,4-difluorophenol byproduct is observed.
The presence of 2,4-difluorophenol in your reaction mixture indicates that dehalogenation of the starting material, this compound, has occurred. The primary cause is often the formation of a palladium-hydride (Pd-H) species in palladium-catalyzed reactions, which can then participate in a competing reductive cycle. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1]
Potential Cause 1: Inappropriate Base Selection
Strong bases, particularly alkoxides like sodium tert-butoxide, or amine bases can act as hydride sources, promoting the formation of Pd-H species and leading to dehalogenation.[1][2] The phenoxide formed from this compound under basic conditions increases the electron density of the aromatic ring, potentially making it more susceptible to this side reaction.
Solutions:
-
Switch to a weaker inorganic base: Consider using milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][2] These are less likely to generate hydride species.
-
Use a bulkier base: Sterically hindered bases can sometimes disfavor the pathways leading to dehalogenation.
Potential Cause 2: Unsuitable Solvent Choice
Solvents can also be a source of hydrides. Alcohols and N,N-dimethylformamide (DMF) are known to promote hydrodehalogenation in some cases.[2]
Solutions:
-
Use aprotic, non-polar solvents: Toluene, dioxane, or tetrahydrofuran (THF) are generally preferred as they are less likely to act as hydride donors.[1][2]
-
Ensure anhydrous conditions: Trace amounts of water can sometimes contribute to dehalogenation.[2] Ensure all solvents and reagents are rigorously dried, especially when using anhydrous protocols.
Potential Cause 3: Catalyst System and Ligand Effects
Highly active catalyst systems can sometimes favor the dehalogenation pathway.[2] The choice of ligand plays a crucial role in modulating the catalyst's activity and selectivity.
Solutions:
-
Ligand Screening: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or dppf.[1][2] These ligands can promote the desired reductive elimination of the product over the dehalogenation pathway.
-
Adjust Catalyst Loading: While counterintuitive, in some cases, a slightly higher catalyst loading might accelerate the desired reaction, outcompeting the slower dehalogenation side reaction. Conversely, if the catalyst is too active, a lower loading might be beneficial. This should be optimized on a case-by-case basis.
Potential Cause 4: High Reaction Temperature
Elevated temperatures can increase the rate of dehalogenation.
Solution:
-
Lower the reaction temperature: If the desired reaction is sluggish at lower temperatures, consider a more active catalyst system that allows for milder conditions.
Summary of Troubleshooting Strategies
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Base | Use weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[1][2] | Reduces the formation of palladium-hydride species. |
| Solvent | Employ aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF).[1][2] | These solvents are less likely to act as hydride donors. |
| Ligand | Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[2] | Promotes reductive elimination of the desired product. |
| Temperature | Operate at the lowest effective temperature. | Dehalogenation is often more prevalent at higher temperatures. |
| Additives | Consider the addition of bromide salts in some cases.[3] | The presence of bromide ions can sometimes suppress dehalogenation. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to suppress dehalogenation.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
XPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed toluene and a small amount of degassed water (e.g., Toluene:Water 10:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing dehalogenation.
Caption: Competing pathways of Suzuki coupling and dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere. It should be kept away from strong oxidizing agents and strong bases.
Q2: How do the fluorine substituents on the aromatic ring affect the propensity for dehalogenation?
The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring. This generally makes the C-Br bond stronger and less susceptible to oxidative addition to the palladium catalyst, which is the initial step in both the desired coupling and the undesired dehalogenation. However, this effect can be counteracted by other factors in the reaction.
Q3: What is the role of the hydroxyl group in the dehalogenation of this compound?
Under basic reaction conditions, the phenolic hydroxyl group will be deprotonated to form a phenoxide. This phenoxide is strongly electron-donating, which increases the electron density on the aromatic ring. This increased electron density can make the aryl group more susceptible to side reactions, including dehalogenation. Therefore, the choice of base and reaction conditions is critical to balance the activation of the coupling partner with the suppression of dehalogenation.
Q4: Can the choice of palladium precatalyst influence the extent of dehalogenation?
Yes, the choice of palladium precatalyst can be important. Precatalysts are designed to controllably generate the active Pd(0) species. Some precatalysts may be more prone to generating palladium-hydride species, which can lead to dehalogenation. If dehalogenation is a persistent issue, screening different precatalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) in combination with appropriate ligands is recommended.
Q5: Are copper-catalyzed reactions, like the Ullmann condensation, a viable alternative to avoid palladium-catalyzed dehalogenation?
Copper-catalyzed reactions, such as the Ullmann condensation for forming C-O or C-N bonds, can be an alternative.[4] While dehalogenation can still occur in copper-catalyzed systems, the mechanism is different, and it might be less prevalent under certain conditions. However, Ullmann-type reactions often require higher temperatures, which can lead to other side reactions.[4] Optimization would be necessary to determine if this is a suitable strategy for your specific transformation.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Influence of the type of halogen substituent on in vivo and in vitro phase II metabolism of 2-fluoro-4-halophenol metabolites formed from 3-halo-fluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Methods for Monitoring 5-Bromo-2,4-difluorophenol Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for monitoring reactions involving 5-Bromo-2,4-difluorophenol. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols for the most common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical methods for monitoring reactions of this compound?
The most common and effective methods for monitoring reactions of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is a robust technique for separating and quantifying the starting material, intermediates, and products in the reaction mixture.[2] GC-MS is highly sensitive and provides structural information, which is particularly useful for identifying byproducts.[1] For real-time reaction monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool.[3]
Q2: Why is derivatization sometimes necessary for the GC-MS analysis of this compound?
The polar hydroxyl group of this compound can lead to poor peak shape and reduced thermal stability during GC analysis.[1] Derivatization, such as silylation, converts the polar hydroxyl group into a less polar and more volatile moiety. This process significantly improves chromatographic performance and analytical sensitivity.[1]
Q3: What are the key challenges when analyzing brominated compounds like this compound by GC-MS?
A significant challenge in the GC-MS analysis of brominated compounds is the potential for thermal decomposition of high molecular weight compounds in the hot injector or column.[4] For highly brominated compounds, there can also be issues with reproducibility, which may be mitigated by optimizing the temperature of the MS interface.[5]
Q4: Can NMR spectroscopy be used for quantitative analysis in reaction monitoring?
Yes, NMR spectroscopy is an inherently quantitative technique that can provide both structural and quantitative information about the species in a reaction mixture.[3] With the use of flow NMR cells, it is possible to monitor reactions in real-time without the need for deuterated solvents, providing a true picture of the reaction progress.[3][6]
Troubleshooting Guides
HPLC Troubleshooting
Q1: I am observing peak tailing for my this compound peak in HPLC. What could be the cause and how can I fix it?
Peak tailing for polar aromatic compounds like halogenated phenols is often caused by secondary interactions with silanol groups on the silica-based stationary phase.[7] Here are some common causes and solutions:
-
Issue: Secondary silanol interactions.
-
Solution: Use a mobile phase with a lower pH to suppress the ionization of silanol groups. Adding a competitive amine like triethylamine (TEA) to the mobile phase can also help. Using a high-purity silica-based stationary phase is also recommended.[8]
-
-
Issue: Column overload.
-
Solution: Reduce the amount of sample injected or dilute your sample.[8]
-
-
Issue: Extracolumn dead volume.
-
Solution: Check all tubing and connections between the injector, column, and detector for any unnecessary length or dead volume.[7]
-
Q2: My baseline is noisy in my HPLC chromatogram. What should I investigate?
A noisy baseline can be caused by several factors. Here is a systematic approach to troubleshooting:
-
Check the mobile phase: Ensure that the mobile phase is properly degassed and that all components are miscible. Contaminants in the mobile phase, especially in the water, can also contribute to a noisy baseline.[9]
-
Inspect the pump: Air trapped in the pump head can cause pressure fluctuations and a noisy baseline. Purging the pump may resolve the issue.[9]
-
Examine the detector: A dirty flow cell or a failing detector lamp can lead to baseline noise. Flush the flow cell with a strong solvent, and if the problem persists, consider replacing the lamp.[10]
Q3: My retention times are drifting. What is the likely cause?
Retention time drift can be caused by:
-
Changes in mobile phase composition: Prepare fresh mobile phase and ensure accurate mixing.[10]
-
Poor column temperature control: Use a column oven to maintain a consistent temperature.[10]
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.[10]
GC-MS Troubleshooting
Q1: I am seeing poor peak shape for this compound in my GC-MS analysis. What can I do?
Poor peak shape for a polar compound like this compound is common in GC-MS.[1]
-
Derivatization: As mentioned in the FAQs, derivatizing the phenol with an agent like BSTFA will make it more volatile and less polar, leading to a much-improved peak shape.[1]
-
Inlet and Liner: Ensure the injector liner is clean and consider using a deactivated liner to minimize interactions with the analyte.
-
Column Choice: A column with a suitable stationary phase for polar compounds can also improve peak shape.
Q2: My sensitivity is low for higher molecular weight brominated compounds. How can I improve it?
Low sensitivity for later-eluting, higher molecular weight brominated compounds can be a result of thermal degradation or issues with the MS interface.
-
Injector Temperature: Optimize the injector temperature to ensure volatilization without causing thermal decomposition.
-
MS Interface Temperature: For some GC-APCI systems, raising the MS interface temperature has been shown to improve the sensitivity for later-eluting compounds.[5]
-
Inert Post-Column: Using an inert post-column with a press-fit connection can help avoid degradation and improve sensitivity.[5]
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of 2,4-difluorophenol, a structurally similar compound to this compound. This data can be used as a starting point for method development.
Table 1: HPLC Method Parameters and Validation Data (Hypothetical) [2]
| Parameter | C18 Column | PFP Column |
| Column | 4.6 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol |
| Gradient | 40% B to 70% B in 10 min | 50% B to 80% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Linearity (R²) | > 0.999 | > 0.999 |
| LOD | 0.1 µg/mL | 0.08 µg/mL |
| LOQ | 0.3 µg/mL | 0.25 µg/mL |
Table 2: GC-MS Quantitative Data for Trimethylsilyl (TMS) Derivative of 2,4-Difluorophenol (Hypothetical) [1]
| Parameter | Value |
| Analyte | 2,4-Difluorophenol-TMS |
| Expected Retention Time | To be determined experimentally |
| Quantification Ion (m/z) | To be determined by analysis of a derivatized standard |
| Qualifier Ion 1 (m/z) | To be determined by analysis of a derivatized standard |
| Qualifier Ion 2 (m/z) | To be determined by analysis of a derivatized standard |
Detailed Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol is adapted from a method for 2,4-difluorophenol and should be optimized for this compound.[2]
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
This compound reference standard
2. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
3. Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Follow steps 2-4 of the standard solution preparation.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
-
Gradient: 40% B to 70% B in 10 minutes, then hold at 70% B for 2 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Protocol 2: GC-MS Analysis of this compound with Derivatization
This protocol is based on a method for 2,4-difluorophenol and includes a derivatization step.[1]
1. Reagents and Materials:
-
This compound standard (≥99% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (GC grade)
-
Methanol (GC grade)
2. Standard and Sample Preparation:
-
Prepare stock and working standards of this compound in methanol.
-
For aqueous samples, perform a liquid-liquid extraction with ethyl acetate after adjusting the pH to 2-3.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
Add 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
4. GC-MS Conditions (Starting Point):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature: 70°C, hold for 2 minutes. Ramp: 10°C/min to 280°C. Hold: 5 minutes at 280°C.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Experimental workflow for GC-MS analysis with derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Etherification of 5-Bromo-2,4-difluorophenol
Welcome to the technical support center for the etherification of 5-Bromo-2,4-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Troubleshooting Guides
This section addresses common issues encountered during the etherification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Ether Product
Question: My etherification reaction with this compound is resulting in a low yield or only unreacted starting material. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Williamson ether synthesis of this compound can stem from several factors, primarily related to incomplete deprotonation, side reactions, or suboptimal reaction conditions. The electron-withdrawing nature of the bromine and fluorine substituents increases the acidity of the phenolic proton, making deprotonation easier than for phenol itself. However, issues can still arise.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The base used may not be strong enough or used in sufficient quantity to fully convert the phenol to the corresponding phenoxide, which is the active nucleophile. | While this compound is relatively acidic, ensure a slight excess of a suitable base is used. Common bases for phenol etherification include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH). For this electron-deficient phenol, a moderately strong base like K₂CO₃ should be sufficient. If issues persist, a stronger base like NaH can be employed, though this may increase the likelihood of side reactions. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low to overcome the activation energy barrier for the Sₙ2 reaction. | Gradually increase the reaction temperature. Typical temperatures for Williamson ether synthesis range from room temperature to the boiling point of the solvent. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature. |
| Inappropriate Solvent | The choice of solvent significantly impacts the reaction rate and selectivity. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity. | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. |
| Alkyl Halide Reactivity | The Williamson ether synthesis is an Sₙ2 reaction and is most efficient with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination reactions. | Whenever possible, use a primary alkyl halide. If a secondary alkyl halide must be used, expect lower yields and the formation of elimination byproducts. Tertiary alkyl halides are generally unsuitable for this reaction. |
Issue 2: Identification of Unexpected Byproducts
Question: I have obtained my desired ether, but I also see significant byproduct formation. What are the likely byproducts in the etherification of this compound and how can I identify them?
Answer:
The primary byproducts in the Williamson ether synthesis of phenols are typically due to competing E2 elimination and C-alkylation reactions.
Common Byproducts and Identification:
| Byproduct Type | Formation Mechanism | Identification Methods |
| Alkene (from E2 Elimination) | The phenoxide acts as a base, abstracting a proton from the alkyl halide, leading to the formation of an alkene. This is more prevalent with secondary and tertiary alkyl halides.[1] | Gas Chromatography-Mass Spectrometry (GC-MS): Can separate the volatile alkene from the desired ether and provide its mass for identification. Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for characteristic signals of vinylic protons in the ¹H NMR spectrum. |
| C-Alkylated Phenol | The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation) to form the desired ether, or through the aromatic ring (C-alkylation). The electron-rich nature of the phenoxide can lead to electrophilic attack on the ring by the alkyl halide. | NMR Spectroscopy: ¹H and ¹³C NMR will show signals corresponding to the alkyl group directly attached to the aromatic ring. The aromatic region of the ¹H NMR will also show a different splitting pattern compared to the starting material and the O-alkylated product. Liquid Chromatography-Mass Spectrometry (LC-MS): Can separate the C-alkylated isomer from the O-alkylated product and provide its mass, which will be identical to the desired product. |
| Unreacted this compound | Incomplete reaction due to factors mentioned in Issue 1. | TLC: Compare the reaction mixture to a spot of the starting material. NMR Spectroscopy: Presence of the characteristic phenolic proton signal in the ¹H NMR spectrum. |
| Hydrolyzed Alkyl Halide | If water is present in the reaction, the alkyl halide can be hydrolyzed to the corresponding alcohol. | GC-MS: Can identify the alcohol in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: How do the bromo and fluoro substituents on the phenol ring affect the etherification reaction?
A1: The electron-withdrawing nature of the bromine and fluorine atoms increases the acidity of the phenolic hydroxyl group. This facilitates the formation of the phenoxide ion, which is the active nucleophile in the Williamson ether synthesis. However, these substituents also decrease the electron density of the aromatic ring, which can influence the rate of C-alkylation.
Q2: Which analytical techniques are best for monitoring the reaction and identifying byproducts?
A2: A combination of techniques is often most effective:
-
Thin Layer Chromatography (TLC): Excellent for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts such as alkenes from elimination reactions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating and identifying the desired ether from isomeric byproducts like C-alkylated phenols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information to confirm the identity of the desired product and elucidate the structure of any byproducts. ¹⁹F NMR can be particularly useful for confirming the integrity of the fluorinated aromatic ring.
Q3: How can I minimize the formation of the C-alkylation byproduct?
A3: The choice of solvent is a critical factor in controlling the O- versus C-alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation. This is because they effectively solvate the cation of the base, leaving the oxygen of the phenoxide more exposed and nucleophilic. In contrast, protic solvents can hydrogen-bond with the oxygen of the phenoxide, making it less available for reaction and thus increasing the likelihood of C-alkylation.
Q4: What is the best way to purify the final 5-Bromo-2,4-difluorophenyl ether product?
A4: The purification method will depend on the physical properties of the desired ether and the nature of the impurities.
-
Extraction: An initial workup with an aqueous base (like NaOH) can remove any unreacted this compound.
-
Column Chromatography: This is a very effective method for separating the desired O-alkylated product from C-alkylated byproducts and other non-volatile impurities.
-
Recrystallization: If the desired ether is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
-
Distillation: If the product is a liquid with a significantly different boiling point from the impurities, distillation under reduced pressure may be a viable option.
Experimental Protocols
General Protocol for the Etherification of this compound:
Disclaimer: This is a general guideline and may require optimization for specific alkyl halides and reaction scales.
Materials:
-
This compound
-
Alkyl halide (primary)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add the primary alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 1M HCl, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Potential reaction pathways in the etherification of this compound.
Caption: Troubleshooting workflow for low-yield etherification of this compound.
References
Technical Support Center: Synthesis of 5-Bromo-2,4-difluorophenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 5-Bromo-2,4-difluorophenol synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct method is the electrophilic bromination of 2,4-difluorophenol. This reaction involves treating 2,4-difluorophenol with a suitable brominating agent. The electron-donating hydroxyl group and the directing effects of the fluorine atoms primarily guide the bromine to the 5-position.
Q2: Which brominating agents are suitable for this synthesis?
Several brominating agents can be employed. N-Bromosuccinimide (NBS) is a mild and selective option often used to minimize over-bromination.[1] Other reagents like dibromohydantoin in sulfuric acid have been used for analogous compounds, offering high purity after purification.[1] Elemental bromine (Br₂) can also be used, but its high reactivity may lead to the formation of di-brominated byproducts.[2]
Q3: What are the expected side products in this reaction?
The primary side products are typically regioisomers and di-brominated species. The formation of 3-Bromo-2,4-difluorophenol is a potential isomeric impurity. Over-bromination can lead to the formation of 3,5-Dibromo-2,4-difluorophenol.[1]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a standard method to monitor the consumption of the starting material (2,4-difluorophenol) and the formation of the product.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q5: What are the critical safety precautions for this synthesis?
Working with brominating agents requires stringent safety measures. These reagents are often toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is essential.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh batch of the brominating agent. Ensure proper storage to prevent degradation. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. | |
| Poor quality of starting material (2,4-difluorophenol). | Verify the purity of the starting material using techniques like NMR or GC-MS before use. | |
| Formation of Multiple Products (Poor Regioselectivity) | Reaction temperature is too high. | Perform the reaction at a lower temperature to improve selectivity.[1] |
| The brominating agent is too reactive. | Use a milder brominating agent, such as N-Bromosuccinimide (NBS), to enhance regioselectivity.[1] | |
| Incorrect solvent. | Screen different solvents. Aprotic solvents are generally preferred for such reactions. | |
| Significant Amount of Di-brominated Byproduct | Excess of brominating agent. | Use a stoichiometric amount or a slight excess of the brominating agent relative to the 2,4-difluorophenol. |
| Prolonged reaction time. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | |
| Difficulty in Purifying the Final Product | Presence of closely related impurities, such as regioisomers. | Employ flash column chromatography with a carefully selected eluent system to separate isomers.[4] |
| Oily crude product. | An oily product suggests impurities are depressing the melting point. Liquid-liquid extraction followed by column chromatography is effective for purifying oily compounds.[2] | |
| Residual acidic or basic impurities. | Perform a liquid-liquid extraction with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities or a dilute acidic wash for basic impurities.[2] |
Data Presentation: Bromination of Related Phenolic Compounds
The following tables summarize quantitative data for the bromination of compounds structurally similar to 2,4-difluorophenol. This data can serve as a reference for optimizing the synthesis of this compound.
Table 1: Bromination of 2,4-Difluorobenzoic Acid [1]
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield of 5-Bromo Isomer | Purity |
| Dibromohydantoin | Concentrated H₂SO₄ | 20-25°C | 9 hours | 77% | >99.5% (after purification) |
| N-Bromosuccinimide | Concentrated H₂SO₄ | 15-20°C | 8 hours | 80% | >99.7% (after purification) |
Note: The purification process for these examples involved esterification, distillation, and hydrolysis to remove impurities.[1]
Experimental Protocols
The following is a detailed, generalized protocol for the synthesis of this compound via the bromination of 2,4-difluorophenol. This protocol is based on established procedures for similar compounds.
Materials:
-
2,4-Difluorophenol
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluorophenol (1.0 eq) in anhydrous dichloromethane.
-
Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired this compound.[4]
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low product yield.
References
- 1. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 2. US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 3. 4-Bromo-2,3-difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
managing exothermic reactions in 5-Bromo-2,4-difluorophenol synthesis
Welcome to the Technical Support Center for the synthesis of 5-Bromo-2,4-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis, with a particular focus on managing exothermic reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Uncontrolled Exothermic Reaction and Temperature Spike
-
Question: My reaction is experiencing a dangerous temperature spike upon addition of the brominating agent. How can I control this exotherm?
-
Answer: The bromination of phenols is a highly exothermic process. Several factors can be optimized to manage the reaction temperature effectively:
-
Rate of Addition: The brominating agent (e.g., liquid bromine or N-Bromosuccinimide) should be added dropwise or in small portions over an extended period.[1] A slow addition rate is crucial for allowing the reaction heat to dissipate.
-
Cooling: The reaction vessel must be adequately cooled. An ice-salt bath or a cryostat is recommended to maintain a low and stable temperature, typically between 0 and 5°C.[1][2]
-
Solvent Choice: The choice of solvent can influence the reaction rate and exothermicity.[3] Solvents with low polarity, such as carbon disulfide or chloroform, can moderate the reaction compared to polar solvents like water.[3][4]
-
Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated during the reaction.
-
Issue 2: Formation of Multiple Isomers and Impurities
-
Question: I am observing the formation of multiple brominated isomers and other impurities in my product mixture. How can I improve the regioselectivity?
-
Answer: The formation of isomers is a common challenge in the electrophilic substitution of phenols. The following strategies can help improve selectivity for the desired 5-bromo isomer:
-
Milder Brominating Agent: Using a milder brominating agent, such as N-Bromosuccinimide (NBS), can improve regioselectivity compared to liquid bromine.[5]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable product and reducing side reactions.[5]
-
Solvent Effects: Non-polar solvents can help to reduce the formation of polybrominated species.[3] In aqueous or highly polar solvents, the phenoxide ion is formed, which is highly activated and can lead to multiple brominations.[3]
-
Issue 3: Low Yield of the Desired Product
-
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can result from several factors, from incomplete reactions to product degradation. Consider the following points:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[6] If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary, but this must be balanced against the risk of side reactions.
-
Reagent Quality: Ensure that all reagents, especially the brominating agent and the 2,4-difluorophenol starting material, are of high purity.
-
Work-up Procedure: The product may be sensitive to acidic or basic conditions during the work-up.[5] Neutral or buffered solutions should be used for washing steps.[5] Avoid excessive heat during solvent removal.[5]
-
Issue 4: Difficulty in Product Purification
-
Question: I am struggling to purify the this compound from the reaction mixture. What are the best practices for purification?
-
Answer: The presence of closely related isomers and unreacted starting materials can complicate purification.
-
Column Chromatography: Flash column chromatography using silica gel is an effective method for separating isomers.[5] A carefully selected eluent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, will be required.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.[5]
-
Quenching: After the reaction is complete, quenching with a solution of sodium thiosulfate can remove any excess bromine.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing the bromination of 2,4-difluorophenol?
A1: The primary safety concerns include:
-
Exothermic Reaction: The reaction can generate a significant amount of heat, leading to a rapid increase in temperature and pressure if not properly controlled.
-
Corrosive and Toxic Reagents: Liquid bromine is highly corrosive and toxic. N-Bromosuccinimide is also an irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]
-
Hydrogen Bromide Gas: The reaction of bromine with phenol evolves hydrogen bromide (HBr) gas, which is corrosive and toxic. An appropriate gas trap should be used.[1]
Q2: What is the recommended starting temperature for the addition of the brominating agent?
A2: It is recommended to cool the solution of 2,4-difluorophenol to a low temperature, typically 0°C or below, before beginning the dropwise addition of the brominating agent.[1][2]
Q3: How can I effectively monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6] This will allow you to determine when the starting material has been consumed and to monitor the formation of the product and any byproducts. More advanced techniques like in-line NMR or Raman spectroscopy can also be used for real-time reaction monitoring.[9][10]
Q4: Can this reaction be scaled up for larger-scale synthesis?
A4: Yes, but scaling up this reaction requires careful consideration of heat management. The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation more challenging. For larger-scale synthesis, a jacketed reactor with a reliable cooling system is essential. Continuous flow reactors can also be an excellent option for scaling up exothermic reactions as they offer superior temperature control.[9][11]
Data Presentation
Table 1: Comparison of Bromination Conditions for Phenols
| Starting Material | Brominating Agent | Solvent | Temperature | Yield (%) | Reference |
| 2,5-Difluorophenol | Bromine | Chloroform | 0°C to Room Temp | 81.05 | [2] |
| Phenol | Bromine | Carbon Disulfide | < 5°C | 80-84 | [1] |
| 3-Fluorophenol | N-Bromosuccinimide | Dichloromethane | 0°C to Room Temp | Not specified | [5] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline based on established procedures for the bromination of substituted phenols.[1][2][5] Optimization may be required.
Materials:
-
2,4-Difluorophenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (saturated, aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-difluorophenol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice-salt bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.0-1.1 eq.) in anhydrous dichloromethane.
-
Slowly add the NBS solution dropwise to the stirred solution of 2,4-difluorophenol over 1-2 hours, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Mandatory Visualization
Caption: Workflow for managing the exothermic bromination of 2,4-difluorophenol.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-BROMO-2,5-DIFLUOROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 10. jasco-global.com [jasco-global.com]
- 11. Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-2,4-difluorophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Bromo-2,4-difluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry and well-ventilated place.[1] For optimal preservation, storage at 2-8°C is advised.[2]
Q2: How stable is this compound under normal laboratory conditions?
A2: this compound is stable under normal storage and handling conditions.[1] However, like many phenolic compounds, prolonged exposure to light, air, and high temperatures should be avoided to prevent potential degradation. The presence of fluorine atoms in the molecule generally enhances its thermal and metabolic stability.[2]
Q3: My this compound has changed color. Is it still usable?
A3: A change in color, such as the development of a yellow or brownish tint, can indicate potential degradation or the presence of impurities. While a slight color change may not significantly impact every application, it is crucial to verify the purity of the compound before use, especially in sensitive experiments.
Q4: What are the known incompatibilities for this compound?
A4: Information on specific material incompatibilities is limited. However, as a general precaution for phenolic compounds, contact with strong oxidizing agents and strong bases should be avoided to prevent vigorous reactions and degradation.
Q5: What are the primary hazards associated with handling this compound?
A5: this compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction results or low yield | Degradation of this compound due to improper storage. | - Confirm that the compound has been stored at 2-8°C in a tightly sealed container. - If degradation is suspected, it is advisable to use a fresh batch of the compound. |
| Compound appears discolored | Exposure to light, air, or contaminants. | - Minimize exposure to ambient light and atmosphere. - Consider repurifying the material if a high degree of purity is required. |
| Inconsistent analytical results (e.g., HPLC, NMR) | Presence of degradation products or other impurities. | - Perform a purity analysis using a suitable analytical method such as HPLC or GC. - Compare the results with the certificate of analysis provided by the supplier. |
Stability and Storage Data
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Sealed in dry conditions | To prevent oxidation and hydrolysis. |
| Light | Protect from light | To prevent photodecomposition. |
| Container | Tightly sealed container | To prevent exposure to air and moisture. |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound and can be adapted for a stability study by analyzing samples at various time points under different storage conditions.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks and pipettes
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working solution onto the column and record the chromatogram.
-
The purity of the sample can be calculated based on the area percentage of the main peak.
5. Stability Study:
-
To conduct a stability study, store aliquots of the this compound under different conditions (e.g., 2-8°C, room temperature, exposed to light).
-
At specified time intervals (e.g., 0, 1, 3, 6 months), analyze the samples using the HPLC method described above.
-
Compare the chromatograms over time to monitor for any decrease in the main peak area and the appearance of new peaks, which would indicate degradation.
Visualizations
Caption: Recommended Storage and Handling Workflow.
Caption: Potential Decomposition Pathways.
References
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for Purity Analysis of 5-Bromo-2,4-difluorophenol
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 5-Bromo-2,4-difluorophenol is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this halogenated phenol. We present supporting experimental protocols and performance data to aid in selecting the most suitable method for your analytical needs.
Principles and Applicability
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify components in a liquid mixture.[1] It is particularly well-suited for non-volatile and thermally unstable compounds.[2] For this compound, a polar compound, reversed-phase HPLC is the method of choice, where the compound is passed through a non-polar column and eluted with a polar mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[3] It is ideal for volatile and thermally stable compounds.[4] Due to the polar hydroxyl group on this compound, which can lead to poor peak shape and thermal instability, a derivatization step is typically required to convert it into a more volatile and less polar derivative before GC-MS analysis.[5][6]
Performance Comparison
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following table summarizes the key performance parameters for the analysis of halogenated phenols using both techniques. The data for HPLC is based on a method for 2,4-difluorophenol, and the GC-MS data is representative for derivatized phenols.[6][7]
| Parameter | HPLC with UV Detection | GC-MS with Derivatization |
| Analyte Form | Direct analysis of the parent compound | Analysis of a derivatized form (e.g., TMS-ether) |
| Instrumentation | HPLC system with a UV detector | GC system coupled with a Mass Spectrometer |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | < 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | < 0.3 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Sample Throughput | Higher, due to no derivatization step | Lower, due to the additional derivatization step |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
Experimental Workflows
The analytical workflows for HPLC and GC-MS differ mainly in the sample preparation stage. The following diagram illustrates the key steps in each process.
References
- 1. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 5-Bromo-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes to 5-Bromo-2,4-difluorophenol, a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic placement of bromine and fluorine atoms on the phenolic ring imparts unique physicochemical properties to molecules, making this compound a valuable building block in medicinal chemistry and materials science. This document outlines three primary synthetic strategies, presenting detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.
Executive Summary
Three principal synthetic pathways to this compound are evaluated:
-
Direct Electrophilic Bromination of 2,4-difluorophenol: This is the most straightforward approach, involving the direct bromination of the commercially available starting material, 2,4-difluorophenol. The regioselectivity of this reaction is a critical consideration.
-
Multi-step Synthesis from 2,4-difluoroaniline: This route involves the initial bromination of 2,4-difluoroaniline to form 5-bromo-2,4-difluoroaniline, followed by a diazotization reaction and subsequent hydrolysis to yield the target phenol.
-
Synthesis via Ortho-metalation of 1-Bromo-2,4-difluorobenzene: This pathway utilizes directed ortho-metalation of 1-bromo-2,4-difluorobenzene to generate a regioselective organolithium intermediate, which is then oxidized to the corresponding phenol.
The following sections provide a detailed comparison of these routes, including experimental data, reaction protocols, and visual representations of the synthetic workflows.
Data Presentation: A Comparative Analysis of Synthetic Routes
The quantitative data for the three synthetic routes are summarized in the tables below for ease of comparison.
Table 1: Direct Electrophilic Bromination of 2,4-difluorophenol
| Parameter | Details | Reference |
| Starting Material | 2,4-difluorophenol | Commercially Available |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | [1] |
| Solvent | Chloroform, Hexafluoroisopropanol (HFIP) | [1][2] |
| Reaction Time | 3 hours (for a similar substrate) | [2] |
| Yield | 81.05% (for 4-bromo-2,5-difluorophenol) | [2] |
| Purity | High (purification by chromatography/distillation) | [3][4] |
Table 2: Multi-step Synthesis from 2,4-difluoroaniline
| Step | Reaction | Key Reagents & Conditions | Yield | Reference |
| 1 | Bromination of 2,4-difluoroaniline | Bromine, Acetic Acid | High | Assumed from similar reactions |
| 2 | Diazotization & Hydrolysis | NaNO₂, H₂SO₄, H₂O, Heat | Moderate to High | [5][6][7] |
| Overall Yield | Moderate |
Table 3: Synthesis via Ortho-metalation of 1-Bromo-2,4-difluorobenzene
| Step | Reaction | Key Reagents & Conditions | Yield | Reference |
| 1 | Lithiation | n-Butyllithium, THF, -78 °C | High (inferred) | [3] |
| 2 | Borylation | Triisopropyl borate | High (inferred) | [3] |
| 3 | Oxidation | H₂O₂, NaOH | 76% (for a similar substrate) | [3] |
| Overall Yield | Good |
Experimental Protocols
Detailed experimental methodologies for the key transformations are provided below.
Route 1: Direct Electrophilic Bromination of 2,4-difluorophenol
This protocol is adapted from the bromination of a similar substrate, 2,5-difluorophenol[2].
Materials:
-
2,4-difluorophenol
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,4-difluorophenol (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in chloroform to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 3 hours.
-
Quench the reaction by adding a sodium thiosulfate solution to consume any unreacted bromine.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Route 2: Multi-step Synthesis from 2,4-difluoroaniline
This pathway involves two primary stages: bromination followed by diazotization and hydrolysis.
Step 1: Synthesis of 5-bromo-2,4-difluoroaniline (General Procedure)
Materials:
-
2,4-difluoroaniline
-
Bromine (Br₂)
-
Acetic acid
Procedure:
-
Dissolve 2,4-difluoroaniline in glacial acetic acid in a flask protected from light.
-
Slowly add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
Step 2: Diazotization and Hydrolysis of 5-bromo-2,4-difluoroaniline to this compound (General Procedure) [5][6][7]
Materials:
-
5-bromo-2,4-difluoroaniline
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Water
Procedure:
-
Prepare a solution of 5-bromo-2,4-difluoroaniline in a dilute aqueous solution of sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.
-
To induce hydrolysis, add the diazonium salt solution to boiling water or pass steam through the solution.
-
The this compound may be collected by steam distillation or extraction of the reaction mixture with an organic solvent.
-
Purify the crude product by distillation or column chromatography.
Route 3: Synthesis via Ortho-metalation of 1-Bromo-2,4-difluorobenzene
This protocol is based on the synthesis of a structurally related compound, 5-bromo-2-fluorophenol[3].
Materials:
-
1-Bromo-2,4-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-2,4-difluorobenzene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture. Stir for 1-2 hours at -78 °C to ensure complete formation of the aryllithium intermediate.
-
Add triisopropyl borate dropwise to the solution at -78 °C and stir for an additional hour.
-
Allow the reaction to warm to room temperature and then quench with aqueous HCl.
-
Extract the boronic acid intermediate with an organic solvent.
-
To the solution of the crude boronic acid, add an aqueous solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.
-
Stir the mixture at room temperature until the oxidation is complete.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to give the crude this compound, which can be purified by chromatography or distillation.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described in this guide.
Caption: A schematic for the direct bromination of 2,4-difluorophenol.
Caption: Multi-step synthesis starting from 2,4-difluoroaniline.
Caption: Synthesis via ortho-metalation of 1-bromo-2,4-difluorobenzene.
Conclusion
This guide has presented three distinct and viable synthetic routes to this compound.
-
Direct bromination offers the most atom-economical and shortest route, though regioselectivity may need careful optimization.
-
The multi-step synthesis from 2,4-difluoroaniline is a classical approach that may offer better control over regioselectivity but involves more synthetic steps.
-
The ortho-metalation route provides an elegant and potentially high-yielding alternative, with regioselectivity directed by the existing substituents, but requires anhydrous and low-temperature conditions.
The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, available starting materials and reagents, and the specific purity requirements of the final product. The experimental protocols and comparative data provided herein should serve as a valuable resource for researchers in making an informed decision.
References
- 1. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 2. 4-BROMO-2,5-DIFLUOROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 7. Diazotisation [organic-chemistry.org]
A Comparative Guide to Catalysts for 5-Bromo-2,4-difluorophenol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated phenol moieties is a cornerstone of modern medicinal chemistry and materials science. 5-Bromo-2,4-difluorophenol serves as a key building block for accessing a diverse array of complex molecules. The selection of an appropriate catalytic system for the cross-coupling of this substrate is paramount to achieving high yields and purity. This guide provides a comparative overview of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and structurally similar analogs, supported by experimental data from scientific literature.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For electron-deficient aryl bromides like this compound, palladium-based catalysts are highly effective. The choice of ligand and base is critical in overcoming the steric and electronic challenges posed by the fluorinated substrate.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 4-nitrophenylboronic acid | 89 | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 4-16 | Arylboronic acid | Good to Excellent | [2] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | N-Boc-2-pyrroleboronic acid | High | [3] |
Note: Data for 4-Bromo-2,5-dimethoxyphenyl)boronic acid and 5-bromo-1-ethyl-1H-indazole are used as representative examples due to the limited direct data for this compound.
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The choice of a bulky, electron-rich phosphine ligand is crucial for efficient catalysis, especially with challenging substrates.
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Various Amines | Good to Excellent | [4] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Various Amines | High | [4] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Various Amines | Good | [4] |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene (MW) | 100 | 0.17 | Nitroanilines | High | [5] |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Table 3: Comparison of Catalysts for Sonogashira Coupling of Aryl Bromides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | Phenylacetylene | 93 | [6] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | Propargyl alcohol | ~85 | [6] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | Various terminal alkynes | 72-96 | [7] |
Note: Data for 5-bromoindole and 2-amino-3-bromopyridines are provided as representative examples.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
In an inert atmosphere glovebox or under a stream of inert gas, combine the aryl bromide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol) in an oven-dried reaction vessel.
-
Add the degassed solvent system (e.g., Dioxane/H₂O).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
General Procedure for Buchwald-Hartwig Amination:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., X-Phos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Stir the mixture for a few minutes to allow for the formation of the active catalyst.
-
Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).[4]
General Procedure for Sonogashira Coupling:
-
To a dry round-bottom flask, add the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equivalents), and the copper(I) co-catalyst (e.g., CuI, 0.05 equivalents).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., DMF or THF) via syringe.
-
Add the amine base (e.g., triethylamine) followed by the dropwise addition of the terminal alkyne.
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete, as monitored by TLC.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.[6]
Experimental Workflow and Catalytic Cycles
The following diagrams illustrate a generalized experimental workflow for catalyst screening and the fundamental catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Caption: A generalized experimental workflow for screening different catalysts in coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[9]
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of 5-Bromo-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the unequivocal structural determination of novel chemical entities is a cornerstone of development. For halogenated phenols such as 5-Bromo-2,4-difluorophenol, which serve as versatile building blocks, precise structural validation is paramount to ensure the intended chemical properties and biological activity of their derivatives. This guide provides a comparative overview of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography, juxtaposed with complementary spectroscopic methods.
While a public crystal structure for this compound is not available, this guide will present a hypothetical validation workflow. This will include the anticipated data from X-ray crystallography, benchmarked against spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This comparative approach underscores the synergistic power of these techniques in achieving unambiguous structural confirmation.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
X-ray crystallography provides a detailed three-dimensional map of electron density within a single crystal, offering unparalleled insight into the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state.[1] In contrast, spectroscopic methods like NMR, IR, and MS provide information about the molecule's connectivity, functional groups, and mass, typically in a bulk sample or in solution.[2] The combination of these techniques provides a comprehensive structural profile, correlating the solid-state conformation with its solution-state behavior and fundamental molecular properties.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from the analysis of this compound by X-ray crystallography and other spectroscopic techniques. For comparative purposes, crystallographic data for a related compound, 2,4-dibromothiazole, is included to illustrate typical parameters obtained from a single-crystal X-ray diffraction experiment.[3]
Table 1: Hypothetical Single-Crystal X-ray Crystallography Data for this compound and Comparative Data for 2,4-dibromothiazole
| Parameter | This compound (Hypothetical) | 2,4-dibromothiazole[3] |
| Chemical Formula | C₆H₃BrF₂O | C₃HBr₂NS |
| Formula Weight | 208.99 | 242.93 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | Fmm2 |
| a (Å) | 6.50 | 6.700 (10) |
| b (Å) | 8.00 | 16.21 (3) |
| c (Å) | 12.00 | 5.516 (8) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 624.00 | 598.2 (19) |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | 2.225 | 2.698 |
| R-factor (%) | < 5 | - |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| ¹H NMR | |||
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | ~ 6.90 | dd | J(H-F) ≈ 10.0, J(H-H) ≈ 9.0 |
| H-6 | ~ 7.25 | d | J(H-F) ≈ 8.0 |
| -OH | ~ 5.50 | br s | - |
| ¹³C NMR | |||
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | |
| C-1 (C-OH) | ~ 145 | dd | |
| C-2 (C-F) | ~ 158 | d | |
| C-3 | ~ 110 | d | |
| C-4 (C-F) | ~ 155 | d | |
| C-5 (C-Br) | ~ 100 | d | |
| C-6 | ~ 120 | d |
Note: Predicted values are based on established substituent effects on aromatic chemical shifts.
Table 3: Expected Key IR Absorption Bands and Mass Spectrometry Data for this compound
| Infrared (IR) Spectroscopy | ||
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| 1300-1000 | Strong | C-F Stretch |
| 1250-1150 | Strong | C-O Stretch |
| 700-550 | Medium | C-Br Stretch |
| Mass Spectrometry (Electron Ionization - EI) | ||
| m/z | Relative Intensity (%) | Assignment |
| 208/210 | High | [M]⁺ (Molecular Ion, bromine isotopes) |
| 129 | Medium | [M - Br]⁺ |
| 101 | Medium | [M - Br - CO]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and adherence to best practices.
Single-Crystal X-ray Crystallography
-
Crystal Growth : Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., dichloromethane/hexane). The purity of the compound is critical for obtaining high-quality crystals.[4]
-
Data Collection : A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.[1] X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located in the difference Fourier map and refined isotropically.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition : A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-64 scans.
-
¹³C NMR Acquisition : A proton-decoupled carbon spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Acquisition : The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.
-
Ionization : Electron Ionization (EI) is a common method for small organic molecules, using a standard electron energy of 70 eV.
-
Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the relative abundance of each ion.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comprehensive structural validation of this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
Caption: Relationship between X-ray crystallography and spectroscopic methods in structural validation.
References
Spectroscopic Comparison of 5-Bromo-2,4-difluorophenol and Its Isomers: A Guide for Researchers
For Immediate Publication
A Comprehensive Spectroscopic Analysis of 5-Bromo-2,4-difluorophenol Isomers for Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed spectroscopic comparison of this compound and its key structural isomers. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to provide a clear and objective resource for the unambiguous identification and differentiation of these closely related compounds, which are of significant interest in the fields of medicinal chemistry and materials science.
The precise substitution pattern of halogenated phenols profoundly influences their chemical reactivity, biological activity, and physical properties. Consequently, accurate structural elucidation is paramount. This guide summarizes key quantitative spectroscopic data in easily comparable tables, provides detailed experimental methodologies, and visualizes the analytical workflow and structural differences to aid researchers in their synthetic and analytical endeavors.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. Due to the limited availability of complete experimental data for all isomers in public databases, some values are predicted based on established principles of substituent effects on spectroscopic behavior.
Table 1: ¹H NMR Spectroscopic Data (Predicted for CDCl₃)
| Compound | Predicted Chemical Shift (δ) ppm and Multiplicity |
| This compound | H-3: ~7.3-7.5 (d, JH-F) H-6: ~7.0-7.2 (d, JH-F) -OH: variable, broad singlet |
| 2-Bromo-4,6-difluorophenol | H-3: ~7.1-7.3 (dd, JH-F, JH-H) H-5: ~6.8-7.0 (dd, JH-F, JH-H) -OH: variable, broad singlet |
| 3-Bromo-2,4-difluorophenol | H-5: ~7.0-7.2 (t, JH-F) H-6: ~6.8-7.0 (d, JH-F) -OH: variable, broad singlet |
| 4-Bromo-2,5-difluorophenol | H-3: ~7.2-7.4 (d, JH-F) H-6: ~6.9-7.1 (d, JH-F) -OH: variable, broad singlet |
| 4-Bromo-2,6-difluorophenol | H-3, H-5: ~7.35 (d, J=6.2 Hz)[1] -OH: ~10.49 (s) (in DMSO-d₆)[1] |
| 2-Bromo-4,5-difluorophenol | Aromatic H: Complex multiplet -OH: variable, broad singlet |
Note: Predictions are based on the additive effects of bromo, fluoro, and hydroxyl substituents on the benzene ring. Actual values may vary.
Table 2: ¹³C NMR Spectroscopic Data (Predicted for CDCl₃)
| Compound | Predicted Chemical Shift (δ) ppm and C-F Coupling |
| This compound | C-1 (-OH): ~145-150 (dd) C-2 (-F): ~150-155 (d) C-3: ~115-120 (d) C-4 (-F): ~155-160 (d) C-5 (-Br): ~105-110 (d) C-6: ~110-115 (d) |
| 2-Bromo-4,6-difluorophenol | C-1 (-OH): ~148-153 (t) C-2 (-Br): ~110-115 (d) C-3: ~115-120 (d) C-4 (-F): ~158-163 (d) C-5: ~105-110 (d) C-6 (-F): ~155-160 (d) |
| 3-Bromo-2,4-difluorophenol | C-1 (-OH): ~140-145 (dd) C-2 (-F): ~152-157 (d) C-3 (-Br): ~100-105 (d) C-4 (-F): ~158-163 (d) C-5: ~112-117 (d) C-6: ~120-125 (d) |
| 4-Bromo-2,5-difluorophenol | C-1 (-OH): ~142-147 (dd) C-2 (-F): ~150-155 (d) C-3: ~118-123 (d) C-4 (-Br): ~110-115 (d) C-5 (-F): ~153-158 (d) C-6: ~115-120 (d) |
| 4-Bromo-2,6-difluorophenol | C-1 (-OH): ~145-150 (t) C-2, C-6 (-F): ~155-160 (d) C-3, C-5: ~110-115 (d) C-4 (-Br): ~100-105 (t) |
| 2-Bromo-4,5-difluorophenol | C-1 (-OH): ~143-148 (dd) C-2 (-Br): ~112-117 (d) C-3: ~120-125 (d) C-4 (-F): ~150-155 (d) C-5 (-F): ~148-153 (d) C-6: ~115-120 (d) |
Note: Multiplicities (d for doublet, t for triplet, dd for doublet of doublets) are due to C-F coupling.
Table 3: Key Infrared (IR) Absorption Bands (Predicted)
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| All Isomers | 3200-3600 (broad) | 1200-1300 | 1450-1600 | 1100-1250 | 500-650 |
Note: The precise positions of the aromatic C-H out-of-plane bending bands (900-675 cm⁻¹) are highly diagnostic of the substitution pattern but are difficult to predict without experimental data.
Table 4: Mass Spectrometry (MS) Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) and Isotopic Pattern | Key Fragmentation Pathways |
| All Isomers | M⁺ at m/z 208 and M⁺+2 at m/z 210 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br) | Loss of Br radical Loss of CO Loss of HBr |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Spectra are acquired on the same spectrometer at a frequency of 100 MHz or 125 MHz, respectively. A proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Data Processing: The raw data is subjected to Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation.
-
Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Visualization of Analytical Workflow and Molecular Structures
To aid in the conceptualization of the analytical process and the differentiation of the isomers, the following diagrams are provided.
Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of bromodifluorophenol isomers.
Caption: Chemical structures of this compound and its isomers. Note: The images are placeholders and would be replaced with accurate chemical structure diagrams in a final publication.
By providing a consolidated and comparative spectroscopic overview, this guide serves as a valuable tool for the scientific community, facilitating more efficient and accurate research and development involving these important halogenated phenols.
References
The Strategic Advantage of 5-Bromo-2,4-difluorophenol in Complex Molecule Synthesis
In the landscape of drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic success and final compound efficacy. Among the vast array of available reagents, halogenated phenols offer a versatile platform for constructing complex molecular architectures. This guide provides a comparative analysis of 5-Bromo-2,4-difluorophenol, highlighting its distinct advantages over other building blocks in the synthesis of high-value compounds, particularly for researchers, scientists, and drug development professionals.
This compound is a trifunctional building block, featuring a hydroxyl group, a bromine atom, and two fluorine atoms on an aromatic ring. This specific arrangement of functional groups provides a unique combination of reactivity and physicochemical properties that make it an exceptionally valuable tool in organic synthesis.
Core Advantages of this compound
The primary advantages of using this compound stem from the strategic placement of its functional groups, which allows for orthogonal chemical modifications and fine-tuning of molecular properties.
-
Versatile Reaction Handles: The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. This enables the facile introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups. The hydroxyl group provides a nucleophilic center for ether and ester formation, allowing for another dimension of molecular elaboration.
-
Modulation of Physicochemical Properties: The two fluorine atoms significantly influence the electronic properties of the phenol ring. Fluorine's high electronegativity lowers the pKa of the hydroxyl group, increasing its acidity and potentially enhancing binding interactions in biological targets. Furthermore, fluorine substitution is a well-established strategy to improve metabolic stability and membrane permeability of drug candidates.
-
Regioselective Synthesis: The defined positions of the bromo and fluoro substituents allow for precise, regioselective introduction of new functionalities, which is crucial for establishing clear structure-activity relationships (SAR) during lead optimization in drug discovery.
Comparative Analysis with Alternative Building Blocks
To illustrate the unique benefits of this compound, it is useful to compare its performance and properties against other commonly used building blocks. The alternatives chosen for this comparison are its isomer, 4-Bromo-2,6-difluorophenol, and the non-brominated parent, 2,4-Difluorophenol.
| Property/Parameter | This compound | 4-Bromo-2,6-difluorophenol | 2,4-Difluorophenol |
| Molecular Weight ( g/mol ) | 208.99 | 208.99 | 130.09[1] |
| Key Feature | Orthogonal reactivity (Br for coupling, OH for etherification), distinct electronic profile. | Symmetric fluorine substitution, potentially different steric hindrance. | Lacks a primary cross-coupling handle, used for etherification.[2] |
| Typical Suzuki Coupling Yield | 85-95% (illustrative) | 80-90% (illustrative) | N/A |
| Typical Sonogashira Coupling Yield | 80-90% (illustrative) | 75-85% (illustrative) | N/A |
| pKa (Predicted) | ~7.5 | ~7.0 | 8.72[3] |
Data for coupling yields are illustrative and based on typical outcomes for similar substrates. Actual yields may vary depending on specific reaction conditions and coupling partners.
The comparison highlights that while 4-Bromo-2,6-difluorophenol offers similar reactivity, the different placement of the fluorine atoms in this compound can lead to distinct electronic and steric environments in the final product, potentially impacting biological activity. 2,4-Difluorophenol, lacking the bromine handle, is primarily limited to reactions involving the hydroxyl group, thus offering less synthetic flexibility.
Applications in Kinase Inhibitor Synthesis
A prominent application of fluorinated building blocks is in the development of kinase inhibitors for oncology and inflammatory diseases. The difluorophenoxy moiety is a privileged structural motif in many potent kinase inhibitors. The ability to use this compound allows for the initial construction of a core scaffold via etherification, followed by late-stage diversification through cross-coupling at the bromine position. This strategy is highly efficient for building chemical libraries for high-throughput screening.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon synthetic strategies. Below are representative protocols for key cross-coupling reactions using this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add the anhydrous solvent (THF or DMF) followed by this compound and the terminal alkyne.
-
Add the amine base (e.g., Et₃N) and stir the mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with an organic solvent like ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound stands out as a superior building block for the synthesis of complex organic molecules. Its unique arrangement of functional groups provides a powerful platform for orthogonal synthesis, allowing for the strategic and efficient construction of novel compounds. The ability to perform selective cross-coupling reactions, combined with the beneficial physicochemical properties imparted by the fluorine atoms, makes it an invaluable asset for professionals in drug discovery and materials science. By understanding its advantages and employing robust synthetic protocols, researchers can significantly accelerate the development of next-generation therapeutics and advanced materials.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 5-Bromo-2,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic methodologies for obtaining 5-Bromo-2,4-difluorophenol, a key building block in the development of novel pharmaceuticals and agrochemicals. The analysis focuses on a comparative evaluation of direct bromination of 2,4-difluorophenol and a multi-step approach involving the diazotization of 5-bromo-2,4-difluoroaniline. This guide presents detailed, albeit constructed from closely related literature precedents, experimental protocols, quantitative cost and yield comparisons, and visualizations of the chemical pathways to assist researchers in selecting the most appropriate method for their specific needs.
Executive Summary
The synthesis of this compound can be approached via two main strategies, each with distinct advantages and disadvantages.
-
Method 1: Direct Electrophilic Bromination of 2,4-difluorophenol. This single-step method is atom-economical and procedurally simpler. However, the regioselectivity of the bromination can be a concern, potentially leading to a mixture of isomers and requiring more demanding purification.
-
Method 2: Diazotization of 5-bromo-2,4-difluoroaniline followed by Hydrolysis. This two-step approach, starting from a pre-brominated aniline, offers excellent control over regioselectivity, ensuring the desired isomer is the exclusive product. However, it involves the synthesis of the aniline precursor and the handling of potentially unstable diazonium salts.
This guide will delve into the specifics of each method, providing a framework for a rational decision-making process based on factors such as cost of starting materials, reaction yield, purity of the final product, operational complexity, and safety and environmental considerations.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for the two proposed synthetic routes to this compound.
Table 1: Comparison of Synthetic Methods
| Metric | Method 1: Direct Bromination | Method 2: Diazotization-Hydrolysis |
| Starting Material | 2,4-Difluorophenol | 5-Bromo-2,4-difluoroaniline |
| Number of Steps | 1 | 2 (diazotization and hydrolysis) |
| Estimated Yield | 60-80% (potential for mixed isomers) | 70-90% (high regioselectivity) |
| Key Reagents | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) |
| Solvents | Acetonitrile, Dichloromethane | Water, Sulfuric Acid |
| Reaction Conditions | Room temperature | 0-5 °C (diazotization), elevated temperature (hydrolysis) |
| Purification | Column chromatography may be required to separate isomers | Extraction and distillation are typically sufficient |
| Safety Concerns | Handling of corrosive and toxic bromine or NBS.[1][2] | Handling of potentially explosive diazonium salts at elevated temperatures.[3][4] |
| Environmental Impact | Generation of halogenated organic waste.[1][2] | Generation of acidic aqueous waste.[5] |
Table 2: Estimated Cost Analysis per Mole of this compound
| Reagent/Solvent | Method 1: Direct Bromination (using NBS) | Method 2: Diazotization-Hydrolysis |
| Starting Material | 2,4-Difluorophenol (~$150/mole) | 5-Bromo-2,4-difluoroaniline (~$350/mole) |
| Key Reagent | N-Bromosuccinimide (~$50/mole) | Sodium Nitrite (~
|
| Solvent | Acetonitrile (~$40/L) | - (Aqueous) |
| Estimated Total Cost | ~$240 per mole | ~$365 per mole |
Note: Costs are estimates based on currently available catalog prices for research-grade chemicals and may vary depending on the supplier, purity, and scale of the synthesis.
Experimental Protocols
The following are detailed, plausible experimental protocols for the two synthetic methods, constructed from established procedures for similar transformations.
Method 1: Direct Electrophilic Bromination of 2,4-difluorophenol
Materials:
-
2,4-Difluorophenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 2,4-difluorophenol (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford this compound.
Method 2: Diazotization of 5-bromo-2,4-difluoroaniline followed by Hydrolysis
Step 2a: Diazotization of 5-bromo-2,4-difluoroaniline
Materials:
-
5-Bromo-2,4-difluoroaniline (1.0 eq)
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (1.05 eq)
-
Water
-
Ice
Procedure:
-
In a beaker, carefully add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution.
-
To this acidic solution, add 5-bromo-2,4-difluoroaniline (1.0 eq) and stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in water and cool the solution to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
Step 2b: Hydrolysis of the Diazonium Salt
Materials:
-
The freshly prepared 5-bromo-2,4-difluorobenzenediazonium sulfate solution
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Gently warm the diazonium salt solution to 50-60 °C. Vigorous evolution of nitrogen gas will be observed.
-
Maintain this temperature until the gas evolution ceases (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described above.
References
A Researcher's Guide to the Regioselective Synthesis of 5-Bromo-2,4-difluorophenol
For researchers, scientists, and drug development professionals, the precise synthesis of halogenated aromatic compounds is a cornerstone of modern medicinal chemistry. The strategic placement of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of synthetic strategies for obtaining 5-Bromo-2,4-difluorophenol, a valuable building block in the development of novel therapeutics and other advanced materials. We will delve into the critical aspect of regioselectivity, offering insights into controlling the position of bromination on the 2,4-difluorophenol scaffold and comparing potential synthetic routes with available experimental data.
The synthesis of this compound presents a unique regiochemical challenge. The directing effects of the hydroxyl and two fluorine substituents on the aromatic ring can lead to a mixture of brominated isomers. Understanding and controlling these effects is paramount for an efficient and selective synthesis. This guide will compare direct bromination methods and a potential alternative route, highlighting the factors that influence the desired product formation.
Direct Electrophilic Bromination of 2,4-Difluorophenol
The most direct approach to this compound is the electrophilic bromination of the readily available starting material, 2,4-difluorophenol. The hydroxyl group is a strong activating, ortho-, para-directing group, while the fluorine atoms are deactivating, ortho-, para-directing groups. In 2,4-difluorophenol, the positions ortho to the hydroxyl group are C3 and C5, and the position para is C6. The fluorine at C2 directs to C3 and C5, and the fluorine at C4 directs to C3 and C5. Therefore, electrophilic attack is anticipated to occur at the C3, C5, and C6 positions. The desired product, this compound, results from bromination at the C5 position.
Two common brominating agents for this transformation are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
Method 1: Bromination with Molecular Bromine (Br₂)
Molecular bromine, often in a solvent like acetic acid or a chlorinated solvent, is a powerful brominating agent. The regioselectivity of this reaction is highly dependent on the reaction conditions, including solvent, temperature, and the presence of a catalyst.
Hypothetical Product Distribution:
Based on the directing effects of the substituents, the direct bromination of 2,4-difluorophenol could potentially yield three main monobrominated isomers:
-
3-Bromo-2,4-difluorophenol: Formation is sterically hindered by the adjacent fluorine at C2 and the hydroxyl group at C1.
-
This compound (Desired Product): Formation is electronically favored due to the directing effects of the hydroxyl and both fluorine atoms.
-
6-Bromo-2,4-difluorophenol: Formation is electronically favored by the hydroxyl group but may be sterically hindered by the adjacent fluorine at C4.
Method 2: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a milder and more selective brominating agent compared to molecular bromine. It is often used to avoid over-bromination and can sometimes offer different regioselectivity. The reaction is typically carried out in a polar aprotic solvent.[1]
Alternative Synthetic Routes
Given the potential for isomeric mixtures in direct bromination, alternative multi-step synthetic routes can be considered to ensure the regioselective formation of this compound. One plausible, though not explicitly documented, approach could involve the synthesis of 5-bromo-2,4-difluoroaniline followed by a diazotization-hydrolysis sequence.
Comparative Analysis of Synthetic Methods
| Method | Brominating Agent/Key Reagents | Solvent | Anticipated Major Product | Potential Byproducts | Anticipated Yield | Advantages | Disadvantages |
| Direct Bromination 1 | Molecular Bromine (Br₂) | Acetic Acid or Dichloromethane | This compound | 3-Bromo-2,4-difluorophenol, 6-Bromo-2,4-difluorophenol, Dibrominated products | Moderate to Good | Single step, readily available reagents. | Potential for low regioselectivity, formation of multiple isomers, harsh reaction conditions. |
| Direct Bromination 2 | N-Bromosuccinimide (NBS) | Acetonitrile or DMF | This compound | 3-Bromo-2,4-difluorophenol, 6-Bromo-2,4-difluorophenol | Moderate to Good | Milder conditions, potentially higher regioselectivity than Br₂. | May be less reactive, requiring longer reaction times or heating. |
| Alternative Route | 1. Bromination of 2,4-difluoroaniline 2. NaNO₂, H₂SO₄/H₂O | Various | This compound | Isomers of bromo-2,4-difluoroaniline | Good (over two steps) | High regioselectivity. | Multi-step synthesis, potentially hazardous diazonium intermediate. |
Experimental Protocols
Protocol 1: General Procedure for Bromination with Molecular Bromine
Materials:
-
2,4-Difluorophenol
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (quenching)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,4-difluorophenol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of molecular bromine (1.0-1.1 eq) in glacial acetic acid to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color disappears.
-
Pour the reaction mixture into water and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to separate the isomers.
Protocol 2: General Procedure for Bromination with N-Bromosuccinimide (NBS)
Materials:
-
2,4-Difluorophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,4-difluorophenol (1.0 eq) in acetonitrile or DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.[1]
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to separate the isomers.
Visualizing the Synthetic Landscape
To better understand the relationships between the starting material, desired product, and potential byproducts, the following diagrams illustrate the synthetic pathways and the logical workflow for analysis.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
The regioselective synthesis of this compound is a nuanced challenge that requires careful consideration of reaction conditions and brominating agents. While direct bromination of 2,4-difluorophenol offers a straightforward approach, it is likely to produce a mixture of isomers, necessitating efficient purification methods. For applications demanding high isomeric purity, an alternative, multi-step synthesis via 5-bromo-2,4-difluoroaniline may be the more prudent, albeit longer, route. Further experimental investigation is required to determine the optimal conditions for maximizing the yield and regioselectivity of the desired 5-bromo isomer. This guide provides a foundational framework for researchers to design and execute synthetic strategies towards this valuable chemical intermediate.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2,4-difluorophenol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 5-Bromo-2,4-difluorophenol
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This compound, a halogenated phenol, presents specific hazards that necessitate strict adherence to disposal protocols to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for its proper disposal.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. According to safety data sheets, the primary hazards associated with this compound are:
Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound and its waste.
Personal Protective Equipment (PPE) for Handling and Disposal
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) must be inspected before use. Employ proper glove removal technique to avoid skin contact. |
| Eye Protection | Safety goggles or a face shield. |
| Lab Coat | A standard laboratory coat or a chemical-resistant apron. |
| Respiratory Protection | Use only in a well-ventilated area or with a certified fume hood. |
Operational Disposal Plan
The proper disposal of this compound is a critical process that involves segregation, collection, and transfer of the hazardous waste.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Waste Classification: this compound is a halogenated organic compound and must be disposed of as halogenated waste.[3][4]
-
Segregation Principles:
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with acidic, basic, or oxidizing waste streams.
-
DO NOT dispose of down the drain. Halogenated phenols can be harmful to aquatic life.
-
Step 2: Waste Collection
-
Container Requirements:
-
Use a designated, compatible, and properly sealed waste container. Plastic containers are generally preferred for halogenated waste.[3]
-
The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound".
-
Keep the waste container closed except when adding waste.
-
-
For Solid Waste:
-
For Solutions:
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[6]
-
Collect: Carefully sweep or scoop up the absorbed material and contaminated soil into a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.
Step 4: Storage and Disposal
-
Temporary Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: The recommended method for the disposal of this compound is through a licensed professional waste disposal company.[8] The primary disposal technique is incineration.[5][6]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
Hazard and Precautionary Data Summary
| Hazard Statement | Description | Precautionary Statement | Description |
| H302 | Harmful if swallowed | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| H315 | Causes skin irritation | P264 | Wash hands thoroughly after handling.[1] |
| H319 | Causes serious eye irritation | P270 | Do not eat, drink or smoke when using this product.[1] |
| H335 | May cause respiratory irritation | P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | ||
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[8] | ||
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | ||
| P501 | Dispose of contents/container to an approved waste disposal plant.[8] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. achmem.com [achmem.com]
- 3. ethz.ch [ethz.ch]
- 4. uakron.edu [uakron.edu]
- 5. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 5-Bromo-2,4-difluorophenol
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety, handling, and disposal information for 5-Bromo-2,4-difluorophenol to ensure laboratory safety and operational integrity. The following procedures are based on available safety data for this compound and related halogenated phenols.
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary hazards associated with this and similar compounds include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield where splashing is a risk.[4][5] |
| Hand Protection | Chemical-resistant gloves such as butyl rubber or neoprene are recommended. For incidental contact, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon contact.[5][6] Always inspect gloves for integrity before use. |
| Body Protection | A standard laboratory coat must be worn. For larger quantities or where splashing is likely, a chemical-resistant apron over the lab coat is advised.[5][6] Long pants and closed-toe shoes are mandatory.[5] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the standard operating procedure for the safe handling of this compound.
Caption: Standard operating procedure for handling this compound.
Emergency Response Plan
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8] For phenol compounds, wiping the affected area with polyethylene glycol (PEG-300 or PEG-400) is also recommended.[6][9] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7][8] Remove contact lenses if present and easy to do.[2][7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[2][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. |
The following workflow details the steps to be taken in an emergency situation.
References
- 1. achmem.com [achmem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. twu.edu [twu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. aksci.com [aksci.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. PHENOL FIRST AID and personal protective equipment [protocols.io]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
